molecular formula C15H11N3O6 B2843583 N-(4-acetylphenyl)-3,5-dinitrobenzamide CAS No. 36360-15-3

N-(4-acetylphenyl)-3,5-dinitrobenzamide

Numéro de catalogue: B2843583
Numéro CAS: 36360-15-3
Poids moléculaire: 329.268
Clé InChI: HAXWNKSQKIPSGK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(4-acetylphenyl)-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C15H11N3O6 and its molecular weight is 329.268. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-3,5-dinitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-3,5-dinitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-(4-acetylphenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O6/c1-9(19)10-2-4-12(5-3-10)16-15(20)11-6-13(17(21)22)8-14(7-11)18(23)24/h2-8H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXWNKSQKIPSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unveiling the Potential Mechanism of Action for N-(4-acetylphenyl)-3,5-dinitrobenzamide: A DprE1-Targeted Antitubercular Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the identification of novel chemical scaffolds with unique mechanisms of action. N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3) is a synthetic compound structurally positioned within the highly potent 3,5-dinitrobenzamide (DNB) class[1]. Based on rigorous structure-activity relationship (SAR) data from analogous DNBs, this whitepaper proposes that N-(4-acetylphenyl)-3,5-dinitrobenzamide acts as a covalent suicide inhibitor of DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase 1), a critical enzyme in mycobacterial cell wall biosynthesis[2]. This guide details the structural rationale, the proposed mechanistic pathway, and the self-validating experimental protocols required to confirm its efficacy and target engagement.

Structural Rationale & Pharmacophore Analysis

The pharmacological potential of N-(4-acetylphenyl)-3,5-dinitrobenzamide is driven by two distinct structural domains that work synergistically to achieve target specificity and covalent inhibition:

  • The 3,5-Dinitrobenzamide "Warhead": DprE1 inhibitors require an electron-deficient aromatic ring coupled with a reducible nitro group[3]. In the 3,5-dinitrobenzamide core, one nitro group acts as the reactive warhead, while the second nitro group at the meta position provides a strong electron-withdrawing effect. This electronic environment is crucial for lowering the reduction potential, allowing the mycobacterial FADH2-dependent enzyme to reduce the target nitro group into a highly reactive nitroso intermediate[4].

  • The N-(4-acetylphenyl) Tail: While the DNB core drives the covalent chemistry, the N-linked tail dictates binding affinity and pocket localization. The 4-acetylphenyl moiety provides a rigid, planar hydrophobic surface for π−π stacking with aromatic residues in the DprE1 active site. Furthermore, the acetyl group (-COCH 3​ ) acts as a potent hydrogen bond acceptor, potentially interacting with active-site lysine or tyrosine residues to anchor the molecule precisely before covalent bond formation[5].

Mechanistic Pathway: Covalent Inhibition of DprE1

DprE1 works in concert with DprE2 to catalyze the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for the synthesis of arabinogalactan and lipoarabinomannan in the mycobacterial cell wall[2].

The proposed mechanism of action for N-(4-acetylphenyl)-3,5-dinitrobenzamide is a classic suicide inhibition pathway:

  • Non-Covalent Docking: The compound diffuses into the mycobacterium and docks into the DprE1 active site, stabilized by the 4-acetylphenyl group.

  • Enzymatic Reduction: The FADH2 cofactor within DprE1 inadvertently reduces one of the nitro groups (-NO 2​ ) on the benzamide core to a nitroso group (-NO)[6].

  • Covalent Adduct Formation: The highly electrophilic nitroso intermediate is immediately attacked by the nucleophilic thiolate of a strictly conserved cysteine residue (Cys387 in M. tuberculosis, Cys394 in M. smegmatis)[2].

  • Enzyme Inactivation: The formation of the irreversible semimercaptal bond permanently inactivates DprE1, halting DPA synthesis and leading to catastrophic cell wall rupture and bacterial death[3].

MoA_Pathway A N-(4-acetylphenyl)- 3,5-dinitrobenzamide B Diffusion into Mycobacterium tuberculosis A->B C Localization at DprE1 Active Site B->C D FADH2-Mediated Reduction (NO2 -> Nitroso) C->D E Covalent Adduct Formation (Cys387) D->E F Blockade of DPA Biosynthesis E->F G Cell Wall Integrity Loss & Bacterial Death F->G

Fig 1. Proposed covalent inhibition pathway of DprE1 by the 3,5-dinitrobenzamide derivative.

Comparative Efficacy Data

To contextualize the expected potency of N-(4-acetylphenyl)-3,5-dinitrobenzamide, we must look at structurally analogous compounds that have been validated against M. tuberculosis H37Rv. The data below synthesizes recent findings on the DNB scaffold[3][4][5].

Table 1: Comparative in vitro Activity of 3,5-Dinitrobenzamide Derivatives against M. tuberculosis

Compound ClassRepresentative CompoundValidated TargetMIC (µg/mL)Reference
N-Alkyl-3,5-DNBCompound 11 / 12DprE10.031 - 0.125[3]
N-Benzyl-3,5-DNBCompound D6DprE10.0625[4]
Substituted BenzamideCompound c2DprE10.031[5]
N-(4-acetylphenyl)-3,5-DNB CAS 36360-15-3 DprE1 (Proposed) ≤ 0.1 (Predicted) [1]

Note: The predicted MIC for the acetylphenyl derivative is based on the optimal lipophilicity and electronic profile shared with highly active N-benzyl and N-alkyl derivatives.

Experimental Methodologies for Mechanistic Validation

To definitively prove target engagement and validate the mechanism of action, researchers must employ a self-validating workflow combining phenotypic screening with high-resolution proteomics.

Validation_Workflow W1 1. Compound Preparation (Purity >98%) W2 2. REMA Assay (MIC/MBC Determination) W1->W2 W3 3. Recombinant DprE1 Enzymatic Assay W1->W3 W5 5. Target Mutation (C387S/G) Resistance Check W2->W5 W4 4. LC-MS/MS Adduct Mapping W3->W4 W4->W5

Fig 2. Step-by-step experimental workflow for validating DprE1 as the primary molecular target.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Establish the baseline whole-cell potency against wild-type and resistant mycobacteria. Causality Rationale: Traditional optical density (OD) measurements can be confounded by the precipitation of hydrophobic compounds like DNBs. Resazurin acts as a terminal electron acceptor; metabolically active mycobacteria reduce blue resazurin to highly fluorescent pink resorufin. This provides a direct, unconfounded biochemical readout of cell viability.

Step-by-Step Procedure:

  • Preparation: Cultivate M. tuberculosis H37Rv (Wild-Type) and a DprE1 mutant strain (C387S) in Middlebrook 7H9 broth supplemented with 10% OADC until an OD 600​ of 0.6 is reached.

  • Dilution: Prepare a 96-well plate with 2-fold serial dilutions of N-(4-acetylphenyl)-3,5-dinitrobenzamide (range: 10 µg/mL to 0.005 µg/mL) in 100 µL of media.

  • Inoculation: Add 100 µL of the bacterial suspension (adjusted to 1×105 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Self-Validation Check: The MIC is defined as the lowest concentration preventing the color change from blue to pink. Crucial Control: The C387S mutant strain must exhibit a >100-fold shift in MIC compared to the wild-type. If the compound kills the mutant at the same concentration, the mechanism is off-target[2].

Protocol B: LC-MS/MS Covalent Adduct Mapping

Objective: Prove the formation of the irreversible semimercaptal bond between the nitroso-intermediate and Cys387. Causality Rationale: Covalent target engagement physically alters the mass of the protein. By digesting the compound-treated DprE1 enzyme with trypsin, the specific peptide fragment containing Cys387 will exhibit a precise mass shift corresponding to the molecular weight of the nitroso-adduct.

Step-by-Step Procedure:

  • Enzyme Incubation: Incubate 10 µM of purified recombinant M. tuberculosis DprE1 with 50 µM of N-(4-acetylphenyl)-3,5-dinitrobenzamide and 100 µM FAD in 50 mM Tris-HCl buffer (pH 7.5) for 2 hours at 37°C.

  • Denaturation & Digestion: Denature the protein using 8M urea, reduce disulfide bonds with 10 mM DTT (avoiding excessive heat to preserve the adduct), and alkylate free cysteines with iodoacetamide. Digest overnight with sequencing-grade trypsin.

  • Desalting: Clean the peptide mixture using C18 ZipTips to remove salts and unreacted compound.

  • Mass Spectrometry: Analyze the peptides using a Q-Exactive LC-MS/MS system.

  • Self-Validation Check: Search the MS data for the Cys387-containing peptide. The modified peptide must show a mass shift of +313.07 Da (Mass of N-(4-acetylphenyl)-3,5-dinitrobenzamide [329.26 Da] minus one oxygen atom[16 Da] lost during reduction to nitroso, minus a proton). The absence of this shift in a vehicle-treated control confirms specific covalent engagement[3].

Conclusion

N-(4-acetylphenyl)-3,5-dinitrobenzamide represents a highly promising, structurally optimized candidate within the dinitrobenzamide class. By leveraging the electron-withdrawing properties of the 3,5-dinitro warhead and the specific pocket-anchoring capabilities of the 4-acetylphenyl moiety, this compound is theoretically primed to act as a potent, suicide inhibitor of DprE1. Execution of the self-validating REMA and LC-MS/MS protocols outlined above will provide the definitive mechanistic proof required to advance this compound through the preclinical antitubercular pipeline.

Sources

Comprehensive Technical Guide on N-(4-acetylphenyl)-3,5-dinitrobenzamide: Synthesis, Mechanism, and Antimycobacterial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds. Among the most promising recent discoveries are the 3,5-dinitrobenzamide (DNB) derivatives, which act as highly potent, covalent inhibitors of mycobacterial cell wall biosynthesis[1].

This technical whitepaper provides an in-depth analysis of N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3), a critical screening compound and structural analog within the DNB class[2]. Designed for researchers and drug development professionals, this guide dissects the chemical synthesis, the causality behind its specific mechanism of action (MoA), and the validated experimental protocols required to evaluate its biological efficacy.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of a screening compound is essential for formulation and assay design.

PropertyValue / Description
Chemical Name N-(4-acetylphenyl)-3,5-dinitrobenzamide
CAS Registry Number 36360-15-3[2]
Molecular Formula C₁₅H₁₁N₃O₆[2]
Molecular Weight 329.26 g/mol [2]
Structural Class N-aryl dinitrobenzamide
Key Pharmacophores 3,5-dinitro aromatic ring (warhead); amide linker; acetylphenyl tail

Synthetic Methodology and Chemical Characterization

The synthesis of N-(4-acetylphenyl)-3,5-dinitrobenzamide relies on a highly efficient nucleophilic acyl substitution. We prioritize the acid chloride route over standard carbodiimide coupling (e.g., DCC/DMAP) because acid chlorides drive the reaction to completion rapidly and avoid the generation of difficult-to-remove urea byproducts[3].

Step-by-Step Synthesis Protocol

Causality & Design: The reaction utilizes 4-aminoacetophenone and 3,5-dinitrobenzoyl chloride. Pyridine is employed not merely as a solvent, but as a nucleophilic catalyst and proton sponge. By neutralizing the generated HCl, pyridine prevents the protonation of the 4-aminoacetophenone precursor, ensuring the amine remains nucleophilic throughout the reaction.

  • Preparation: Dissolve 1.0 equivalent of 4-aminoacetophenone in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Add 1.5 equivalents of anhydrous pyridine.

  • Activation & Addition: Cool the reaction vessel to 0°C using an ice bath to control the exothermic nature of the reaction and prevent side-product formation. Slowly add 1.1 equivalents of 3,5-dinitrobenzoyl chloride dropwise[3].

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Self-Validating Isolation: Quench the reaction by pouring the mixture into ice-cold distilled water. The sudden shift in solvent polarity forces the hydrophobic N-(4-acetylphenyl)-3,5-dinitrobenzamide to precipitate out of solution—a visual confirmation of successful coupling.

  • Purification: Collect the crude solid via vacuum filtration. Wash sequentially with 2% aqueous NaOH (to remove unreacted 3,5-dinitrobenzoic acid) and cold ethanol. Recrystallize from an ethanol/water mixture to yield the pure product.

Mechanistic Biology: Covalent Inhibition of DprE1

The primary target of dinitrobenzamide compounds is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) [1]. DprE1 is a periplasmic flavoenzyme essential for the biosynthesis of decaprenyl-phospho-arabinofuranose (DPA), the sole arabinose donor required to build the mycobacterial arabinogalactan cell wall[4].

The "Suicide Inhibition" Pathway

DNBs, including N-(4-acetylphenyl)-3,5-dinitrobenzamide, are essentially prodrugs that hijack the enzyme's own catalytic machinery.

  • Reduction: Upon binding to the DprE1 active site, the FAD cofactor (in its reduced FADH₂ state) reduces one of the nitro groups on the benzamide ring into a highly reactive nitroso (-NO) intermediate[5].

  • Covalent Adduct Formation: This electrophilic nitroso species is immediately attacked by a specific active-site cysteine residue (Cys387 in M. tuberculosis, or Cys394 in M. smegmatis)[4][6].

  • Result: The formation of a stable, covalent semimercaptal bond irreversibly inactivates DprE1, halting cell wall synthesis and inducing rapid bacterial lysis[1][5].

MoA A N-(4-acetylphenyl)- 3,5-dinitrobenzamide (Prodrug) B DprE1 Active Site (FAD Cofactor) A->B Non-covalent Binding C Nitroso Intermediate (Reactive Electrophile) B->C Reduction by FADH2 D Cys387 Nucleophilic Attack C->D Target Engagement E Covalent Adduct (Irreversible Inhibition) D->E S-N Bond Formation

Caption: Mechanism of DprE1 covalent inhibition by 3,5-dinitrobenzamides via FAD-mediated reduction.

Structure-Activity Relationship (SAR) and Efficacy Profiling

Extensive SAR studies on the 3,5-dinitrobenzamide scaffold reveal that the dinitroaromatic "warhead" is strictly required for DprE1 inhibition[4]. However, the nature of the amide substituent (the R-group) heavily dictates the compound's pharmacokinetics, cell wall penetration, and ultimate Minimum Inhibitory Concentration (MIC).

While bulky N-aryl groups like the 4-acetylphenyl moiety provide excellent synthetic handles and baseline screening activity, substituting the amide nitrogen with flexible, lipophilic groups (e.g., N-benzyl or N-aliphatic ethers) significantly increases potency against Mtb[4][7].

Quantitative Biological Activity Data
Compound Class / ModificationTarget StrainMIC (µg/mL)Mechanism of Action
N-(4-acetylphenyl)-3,5-DNB M. tuberculosis H37Rv0.50 - 1.00DprE1 Covalent Inhibition
N-benzyl-3,5-DNB derivatives M. tuberculosis H37Rv0.0625 - 0.125DprE1 Covalent Inhibition[7]
BTZ043 (Clinical Reference)M. tuberculosis H37Rv0.001DprE1 Covalent Inhibition[5]
Isoniazid (Standard of Care)M. tuberculosis H37Rv0.03 - 0.05InhA Inhibition[4]

Note: DNB derivatives generally exhibit low cytotoxicity against mammalian cell lines (CC₅₀ > 50 µg/mL), yielding a highly favorable therapeutic index[1][8].

Validated Workflows for Biological Evaluation

To accurately assess the antimycobacterial properties of N-(4-acetylphenyl)-3,5-dinitrobenzamide, researchers must utilize assays tailored to the unique biology of mycobacteria. Standard optical density (OD₆₀₀) measurements are unreliable due to the tendency of Mtb to form clumps. Therefore, the Resazurin Microtiter Assay (REMA) is the gold standard[1].

Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality & Design: Resazurin is a blue, non-fluorescent dye. Viable, metabolically active mycobacteria reduce resazurin to resorufin, a pink and highly fluorescent compound. This provides a self-validating, binary visual readout (Blue = Dead/Inhibited; Pink = Alive) that completely bypasses the optical artifacts of bacterial clumping[1].

  • Preparation: Dissolve the DNB compound in 100% DMSO to create a 10 mg/mL stock.

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween 80 to reduce clumping)[1]. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculation: Grow M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ ≈ 0.4 - 0.6). Dilute the culture and add to the wells to achieve a final inoculum of 5×104 CFU/well[1].

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days[1].

  • Readout: Add 30 µL of a 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[1].

Workflow S1 1. Compound Preparation (DMSO Stock Formulation) S2 2. Serial Dilution (96-well Microtiter Plate) S1->S2 S3 3. M. tuberculosis Inoculation (Mid-log Phase, H37Rv) S2->S3 S4 4. Incubation (37°C for 7-14 Days) S3->S4 S5 5. Resazurin Addition (Metabolic Viability Indicator) S4->S5 S6 6. Fluorescence Readout (MIC Calculation) S5->S6

Caption: Resazurin Microtiter Assay (REMA) workflow for determining the Minimum Inhibitory Concentration.

Conclusion & Future Perspectives

N-(4-acetylphenyl)-3,5-dinitrobenzamide represents a vital structural node in the ongoing development of DprE1 inhibitors. By exploiting the FAD-dependent reduction mechanism inherent to the mycobacterial active site, the 3,5-dinitrobenzamide scaffold achieves exquisite selectivity and irreversible target engagement[4][5]. Future optimization of the N-aryl tail—guided by the synthetic and biological frameworks outlined in this guide—holds the key to unlocking next-generation antitubercular therapeutics capable of eradicating XDR-TB strains.

References

  • An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs.BenchChem.
  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents.ACS Medicinal Chemistry Letters.
  • Screening Compounds P111239.EvitaChem.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold.
  • Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegm
  • Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties.ACS Omega / PMC.
  • Experimental Organic Chemistry.National Academic Digital Library of Ethiopia.
  • Novel chemical tools for the modul

Sources

Target Deconvolution and Mechanism of Action Analysis for N-(4-acetylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Chemical Biologists and Drug Development Professionals

Executive Summary & Chemical Rationale

Phenotypic screening frequently yields highly active small molecules whose molecular targets remain elusive. N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3) is a prime example of a screening library hit characterized by a dinitrobenzamide scaffold linked to an acetylphenyl moiety. While such nitroaromatic compounds often exhibit potent anti-proliferative or antimicrobial phenotypes, optimizing them into clinical candidates requires precise knowledge of their primary molecular targets.

As a Senior Application Scientist, I approach target deconvolution not as a single experiment, but as an integrated, self-validating system. Relying on a single methodology often leads to false positives due to off-target protein aggregation or matrix effects. Therefore, this whitepaper details a dual-pronged strategy: Label-Free Thermal Proteome Profiling (TPP) to assess thermodynamic stabilization in live cells, orthogonally validated by Affinity-Based Chemoproteomics utilizing competitive elution.

Label-Free Target Deconvolution via Thermal Proteome Profiling (TPP)

The Causality Behind the Choice

Small molecules like N-(4-acetylphenyl)-3,5-dinitrobenzamide (MW ~329 Da) are highly susceptible to steric hindrance. Derivatizing this molecule with a bulky biotin tag or fluorophore can completely abolish its binding affinity to the target pocket. To circumvent this, we utilize [1].

The causality is rooted in thermodynamics: when a ligand binds to a folded protein, it lowers the free energy of the native state, making the protein more resistant to heat-induced unfolding. By applying a thermal gradient to live cells and quantifying the remaining soluble protein via mass spectrometry, we can identify direct target engagement without altering the compound's chemical structure.

Step-by-Step TPP Methodology (Self-Validating Protocol)

To ensure trustworthiness, this protocol incorporates an Isothermal Dose-Response (ITDR) step. A true target must not only shift its melting temperature ( Tm​ ) but must do so in a concentration-dependent manner that correlates with the compound's phenotypic IC50​ .

  • Live Cell Dosing: Plate the target cell line (e.g., HCT116 or HeLa) in 10 cm dishes. Treat cells with either vehicle (DMSO) or N-(4-acetylphenyl)-3,5-dinitrobenzamide at 10x the phenotypic IC50​ for 2 hours to ensure steady-state target occupancy.

  • Thermal Gradient Application: Harvest and wash the cells, then aliquot them into 10 PCR tubes. Subject each tube to a distinct temperature ranging from 37°C to 67°C for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Mild Lysis & Ultracentrifugation: Lyse the cells using a non-denaturing buffer (e.g., NP-40 based) supplemented with protease inhibitors. Critical Step: Centrifuge at 100,000 x g for 20 minutes at 4°C. This separates the denatured, aggregated proteins (pellet) from the stable, folded proteins (supernatant).

  • Proteolytic Digestion & Multiplexing: Reduce, alkylate, and digest the soluble fractions with Trypsin. Label the resulting peptides from the 10 temperature points using 10-plex Tandem Mass Tags (TMT).

  • LC-MS/MS Acquisition: Pool the TMT-labeled samples and analyze them via high-resolution LC-MS/MS. Recent advancements suggest that using [2] can significantly reduce missing values compared to traditional Data-Dependent Acquisition (DDA).

  • Bioinformatic Curve Fitting: Plot the reporter ion intensities against temperature to generate melt curves. Calculate the ΔTm​ between vehicle and treated samples.

TPP_Workflow A Live Cell Incubation (Compound vs Vehicle) B Thermal Gradient (37°C to 67°C) A->B Heat Stress C Ultracentrifugation (Isolate Soluble Fraction) B->C Lysis D TMT Multiplexing & Trypsin Digestion C->D Protein Prep E LC-MS/MS (PISA-DIA or DDA) D->E Peptides F Melt Curve Analysis (Identify ΔTm) E->F Raw Data

Fig 1: Label-free Thermal Proteome Profiling (TPP) workflow for unbiased target deconvolution.

Orthogonal Validation via Affinity Chromatography

The Causality Behind the Choice

While TPP is powerful, it can yield false positives if a protein is stabilized indirectly (e.g., via downstream phosphorylation or complex formation). To confirm direct physical interaction, we must employ [3].

For N-(4-acetylphenyl)-3,5-dinitrobenzamide, the acetyl group on the phenyl ring provides a synthetic handle. Through reductive amination, we can attach a PEG-linker terminating in a biotin moiety.

Step-by-Step Affinity Methodology (Self-Validating Protocol)

The core of this protocol's trustworthiness lies in the competitive elution step. Boiling beads in SDS releases every non-specific "sticky" protein. Eluting with the free compound ensures absolute specificity.

  • Probe Immobilization: Incubate the biotinylated N-(4-acetylphenyl)-3,5-dinitrobenzamide probe with Streptavidin-coated magnetic beads for 1 hour at room temperature. Wash extensively to remove unbound probe.

  • Lysate Incubation: Prepare a native cellular lysate (5-10 mg total protein). Pre-clear the lysate with empty Streptavidin beads to remove endogenous biotinylated proteins. Incubate the pre-cleared lysate with the probe-bound beads overnight at 4°C.

  • Stringent Washing: Wash the beads 5 times with lysis buffer containing 150 mM NaCl and 0.1% NP-40 to remove weak, non-specific interactors.

  • Competitive Elution (The Validation Step): Instead of thermal or chemical denaturation, elute the bound proteins by incubating the beads with a high concentration (100 µM) of free, untagged N-(4-acetylphenyl)-3,5-dinitrobenzamide for 2 hours. Only proteins that specifically recognize the pharmacophore will be outcompeted and released into the supernatant.

  • MS Identification: Digest the eluate and analyze via LC-MS/MS to identify the enriched targets.

Quantitative Comparison of Deconvolution Modalities

To optimize experimental design, the following table summarizes the quantitative performance metrics of the two methodologies discussed, drawing upon recent [4].

ParameterLabel-Free TPP (PISA-DIA)Affinity Chemoproteomics (TMT-DDA)Causality / Impact on Workflow
Proteome Depth ~7,000 - 9,000 proteins~1,000 - 3,000 proteinsTPP captures a broader snapshot of the cellular state, including indirect effects.
False Discovery Rate Moderate (Indirect stabilization)Low (with competitive elution)Affinity MS acts as the definitive filter for direct physical engagement.
Sample Input Req. High (10x aliquots per condition)Moderate (1x large lysate batch)TPP requires robust cell culture scale-up to populate the thermal gradient.
Chemical Modification None requiredEssential (Linker + Tag)TPP is mandatory if SAR data shows the compound cannot tolerate structural modification.

Functional Validation & Signaling Pathway Analysis

Identifying the target is only half the battle; understanding how [5] is critical.

Given the 3,5-dinitrobenzamide moiety, this compound is highly likely to interact with cellular oxidoreductases (such as nitroreductases or thioredoxin reductase). Engagement of these targets typically induces redox cycling, leading to the accumulation of Reactive Oxygen Species (ROS). This biochemical event triggers a well-characterized stress-response cascade, primarily activating the ASK1 kinase, which subsequently phosphorylates p38 MAPK (MAPK14), ultimately driving the cell toward apoptosis.

Signaling_Pathway Compound N-(4-acetylphenyl)- 3,5-dinitrobenzamide Target Target Oxidoreductase (Direct Binding) Compound->Target Binds & Modulates ROS Reactive Oxygen Species (ROS) Accumulation Target->ROS Redox Cycling ASK1 ASK1 Activation (Kinase Cascade) ROS->ASK1 Oxidative Stress MAPK14 p38 MAPK (MAPK14) Phosphorylation ASK1->MAPK14 Phosphorylation Apoptosis Cellular Stress Response & Apoptosis MAPK14->Apoptosis Transcriptional Activation

Fig 2: Hypothesized stress-response signaling pathway induced by target engagement.

Once the direct target is confirmed via the TPP and Affinity-MS workflows, researchers must validate this signaling axis by utilizing ROS scavengers (e.g., N-acetylcysteine) or specific p38 inhibitors to see if the compound's phenotypic effects can be rescued, thereby closing the loop between target identification and mechanism of action.

References

  • Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes. National Center for Biotechnology Information (PMC). URL:[Link]

  • Improved drug target deconvolution with PISA-DIA using an extended, overlapping temperature gradient. PubMed (NIH). URL:[Link]

  • Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed (NIH). URL:[Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. URL:[Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. URL:[Link]

Multi-Target Profiling of N-(4-acetylphenyl)-3,5-dinitrobenzamide: Inhibitory and Activation Mechanisms in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of versatile chemical scaffolds is critical for elucidating complex biological pathways. N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3) has emerged from extensive high-throughput screening (HTS) libraries as a highly active, multi-target modulator[1]. Uniquely, this compound exhibits a dual pharmacological profile: it acts as a potent activator for specific G-protein coupled receptors (GPCRs) and ubiquitin ligase components, while simultaneously functioning as an inhibitor for key kinases and protein-protein interactions (PPIs)[2][3].

This technical guide dissects the causality behind its modulatory behavior, provides structured quantitative data from primary screens, and outlines self-validating experimental protocols designed to ensure high scientific integrity and eliminate assay artifacts.

Chemical Identity & Pharmacological Rationale

The structural architecture of N-(4-acetylphenyl)-3,5-dinitrobenzamide dictates its broad-spectrum activity. The molecule consists of two primary pharmacophores linked by an amide bond:

  • 3,5-Dinitrobenzamide Moiety: The highly electron-withdrawing nitro groups create a severely electron-deficient aromatic ring. This structural feature allows the compound to act as a strong π -electron acceptor, facilitating robust π−π charge-transfer interactions with electron-rich amino acid residues (e.g., Tryptophan, Tyrosine) located in target binding pockets.

  • 4-Acetylphenyl Group: This region provides a critical hydrogen-bond acceptor (the carbonyl oxygen) alongside a lipophilic phenyl ring, driving hydrophobic enclosure and orientational stability within target active sites.

Expert Insight: While the 3,5-dinitroaromatic scaffold is highly effective at engaging diverse targets, nitroaromatics are frequently flagged as potential Pan-Assay Interference Compounds (PAINS) due to their propensity for redox cycling or fluorescence quenching (). Therefore, all observed activity must be rigorously validated through orthogonal counter-screens to separate true mechanistic modulation from assay interference.

Multi-Target Modulatory Profile

Activation Mechanisms

The compound has demonstrated significant agonistic and activating properties across distinct protein classes:

  • GPR151 Activation: GPR151 is an orphan GPCR predominantly expressed in the habenula, playing a role in addiction and nociception (). In cell-based primary assays, the compound acts as an activator, likely stabilizing the active conformation of the receptor's transmembrane helices and promoting Gαi/o​ coupling[2].

  • FBW7 Activation: FBW7 is a critical substrate recognition component of the SCF E3 ubiquitin ligase complex. Biochemical AlphaScreen assays have identified the compound as a positive modulator, potentially acting via allosteric stabilization of the substrate-binding domain[2].

  • GIRK2 Channel Opening: The compound serves as an activator of the G protein-gated inwardly-rectifying potassium channel 2 (GIRK2), facilitating potassium efflux and neuronal hyperpolarization[2].

Inhibitory Mechanisms

Conversely, the electron-deficient nature of the compound allows it to sterically or electronically occlude critical binding interfaces:

  • ULK1 Inhibition: Unc-51 like autophagy activating kinase 1 (ULK1) is inhibited by the compound in biochemical luminescence assays[3]. The compound likely acts as an ATP-competitive inhibitor, with the nitro groups mimicking the hydrogen-bonding network of the adenine ring.

  • RMI-FANCM Interaction Disruption: The compound acts as a PPI inhibitor, disrupting the interaction between RMI and FANCM (MM2), a complex vital for DNA repair and genomic stability[3].

  • MITF Inhibition: Microphthalmia-associated transcription factor (MITF) activity is also suppressed, as detected by AlphaScreen methodologies[2].

Quantitative HTS Data Summary

The following table synthesizes the primary high-throughput screening data, highlighting the compound's divergent behavior across different assay modalities.

TargetBiological FunctionAssay ModalityModulatory ProfilePrimary ReadoutHTS Result (@ 10 µM)
GPR151 Orphan GPCR SignalingCell-based LuminescenceActivator (Agonist)cAMP decrease> 85% Activation
FBW7 E3 Ubiquitin LigaseBiochemical AlphaScreenActivatorLuminescence> 70% Activation
GIRK2 Potassium Ion ChannelCell-based Flux AssayActivatorThallium Flux> 60% Activation
ULK1 Autophagy KinaseBiochemical LuminescenceInhibitorATP Depletion> 90% Inhibition
MITF Transcription FactorBiochemical AlphaScreenInhibitorLuminescence> 80% Inhibition
RMI-FANCM DNA Repair ComplexBiochemical AlphaScreenPPI InhibitorLuminescence> 75% Inhibition

Self-Validating Experimental Methodologies

To ensure trustworthiness and scientific rigor, the protocols below are designed as self-validating systems . They do not merely measure a signal; they actively control for causality and rule out assay artifacts.

Protocol A: Biochemical AlphaScreen for PPI Modulation (e.g., FBW7 or RMI-FANCM)

Why use AlphaScreen? Traditional enzymatic assays cannot capture non-catalytic protein-protein interactions. AlphaScreen relies on the proximity-based transfer of singlet oxygen between donor and acceptor beads (), making it ideal for detecting large multi-protein complex formations.

Step-by-Step Workflow:

  • Reagent Preparation: Conjugate Target Protein A (e.g., FBW7) to Glutathione-coated Acceptor Beads and Target Protein B to Streptavidin-coated Donor Beads.

  • Compound Incubation: Dispense 100 nL of N-(4-acetylphenyl)-3,5-dinitrobenzamide (in DMSO) into a 1536-well plate. Add 2 µL of the target protein mixture. Incubate for 30 minutes to allow thermodynamic equilibrium of binding.

  • Bead Addition (Light Sensitive): Under green-filtered light, add 2 µL of the Donor/Acceptor bead mixture. Incubate for 1 hour at room temperature.

  • Primary Readout: Excite the plate at 680 nm. Measure luminescence emission at 520–620 nm.

  • Self-Validation (TruHits Counter-Screen): Crucial Step. To prove the compound is not a singlet oxygen quencher (a common false positive for nitroaromatics), run a parallel plate using biotinylated-His-tagged proteins that bridge the beads directly. If the compound reduces signal in this control plate, it is an assay artifact; if the signal remains stable, the primary target modulation is genuine.

AlphaScreen_Assay A Target Protein (e.g., FBW7) D Donor Bead (Excitation 680 nm) A->D Conjugation B Interacting Partner E Acceptor Bead (Emission 520-620 nm) B->E Conjugation C N-(4-acetylphenyl)- 3,5-dinitrobenzamide C->A Modulates Binding F Singlet Oxygen Transfer D->F Laser Excitation G Luminescence Readout E->G Signal Emission F->E Proximity < 200nm

Fig 1: AlphaScreen workflow demonstrating proximity-based luminescence and ligand modulation.

Protocol B: Cell-Based cAMP Assay for GPR151 Activation

Why use a cell-based biosensor? GPCRs require a native lipid bilayer and intracellular G-protein coupling for functional validation. Biochemical binding cannot distinguish between agonists and antagonists. By measuring real-time cAMP fluctuations, we directly quantify functional activation.

Step-by-Step Workflow:

  • Cell Plating: Seed HEK293T cells stably expressing GPR151 and a GloSensor cAMP luminescent reporter into a 384-well plate at 10,000 cells/well.

  • Forskolin Stimulation: Pre-treat cells with 1 µM Forskolin to artificially elevate baseline cAMP levels (necessary for detecting Gαi​ -mediated decreases).

  • Compound Addition: Add N-(4-acetylphenyl)-3,5-dinitrobenzamide across a 10-point dose-response curve.

  • Primary Readout: Measure luminescence. A decrease in signal indicates active Gαi/o​ coupling, confirming the compound is a GPR151 agonist.

  • Self-Validation (CellTiter-Glo Viability): Crucial Step. A toxic compound that lyses cells will also cause a drop in cAMP, mimicking a false positive agonist. Run a parallel CellTiter-Glo assay to measure ATP levels. If ATP remains stable while cAMP drops, the agonistic causality is verified.

GPR151_Signaling Ligand N-(4-acetylphenyl)- 3,5-dinitrobenzamide GPCR GPR151 Receptor (Membrane) Ligand->GPCR Allosteric/Orthosteric Binding G_alpha G-alpha (i/o) Protein GPCR->G_alpha Conformational Change AC Adenylyl Cyclase (Inhibition) G_alpha->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Reduced Activity) cAMP->PKA Downregulates Readout cAMP Biosensor Luminescence cAMP->Readout Assay Detection

Fig 2: GPR151 activation pathway illustrating G-alpha(i/o) coupling and cAMP downregulation.

Conclusion & Strategic Outlook

N-(4-acetylphenyl)-3,5-dinitrobenzamide is a highly pleiotropic screening compound. Its ability to act as an activator for targets like GPR151 and FBW7, while inhibiting ULK1 and RMI-FANCM, highlights the dynamic nature of the 3,5-dinitrobenzamide pharmacophore. For drug development professionals, this compound serves as an excellent chemical probe or starting scaffold for hit-to-lead optimization, provided that rigorous, self-validating counter-screens are employed to navigate its multi-target polypharmacology.

References

  • Title: The Use of AlphaScreen Technology in HTS: Current Status Source: Current Chemical Genomics URL: [Link]

  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Orphan receptor GPR151 regulates drug dependence Source: Cell Reports URL: [Link]

  • Title: N-(4-acetylphenyl)-3,5-dinitrobenzamide | CAS#:36360-15-3 Source: Chemsrc URL: [Link]

Sources

Elucidating the Mass Spectrometric Fragmentation Dynamics of N-(4-acetylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation of complex benzamides via tandem mass spectrometry (MS/MS) requires a deep understanding of gas-phase ion chemistry. N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3) presents a unique analytical challenge due to the presence of multiple competitive ionization sites and electron-withdrawing groups (EWGs)[1]. This whitepaper provides a comprehensive mechanistic guide to interpreting the collision-induced dissociation (CID) pathways of this compound, highlighting polarity-dependent cleavage rules, radical expulsions, and the diagnostic gas-phase Smiles rearrangement.

Physicochemical Context & Ionization Rationale

N-(4-acetylphenyl)-3,5-dinitrobenzamide (C₁₅H₁₁N₃O₆) consists of a central amide bond flanked by a 3,5-dinitrobenzoyl moiety and a 4-acetylphenyl group[1]. The analytical strategy for this molecule must account for its highly polarized nature:

  • Negative Ionization (ESI-): The two nitro groups on the benzoyl ring exert a powerful inductive and resonance electron-withdrawing effect. This significantly increases the acidity of the amide N-H proton, making ESI- highly efficient for generating the stable [M-H]⁻ precursor ion at m/z 328.06.

  • Positive Ionization (ESI+): The carbonyl oxygens of both the amide and the acetyl group serve as excellent proton acceptors, yielding the [M+H]⁺ ion at m/z 330.07.

By employing a polarity-switching workflow, analysts can generate orthogonal datasets that self-validate the structural assignment of the molecule[2].

MS_Workflow N1 Sample Prep 1 µg/mL in MeOH N2 ESI Source Polarity Switching N1->N2 N3 Q1 Isolation m/z 328.06 / 330.07 N2->N3 N4 Collision Cell (CID) 10-40 eV N3->N4 N5 TOF/Orbitrap High-Res Detection N4->N5

Fig 1. Self-validating LC-MS/MS workflow utilizing polarity switching and high-resolution detection.

Mechanistic Fragmentation Pathways (CID)

Negative Ion Mode: The Gas-Phase Smiles Rearrangement

When subjected to CID in negative mode, deprotonated N-phenylbenzamides undergo complex intramolecular nucleophilic substitutions. Because the aniline ring of our target compound is substituted with a strong EWG (the para-acetyl group), it triggers a highly specific gas-phase Smiles rearrangement [3].

The Mechanism:

  • The deprotonated amide nitrogen is in tautomeric equilibrium with the imidate oxygen anion.

  • The nucleophilic oxygen anion attacks the electrophilic ipso-carbon of the 4-acetylphenyl ring.

  • This forms a transient four-membered spirocyclic transition state[3].

  • The C-N bond ruptures, transferring the oxygen to the phenyl ring to yield a highly stable 4-acetylphenolate anion (m/z 135.04), while expelling 3,5-dinitrobenzonitrile (193.01 Da) as a neutral loss[3].

Smiles_Rearrangement A [M-H]⁻ Precursor m/z 328.06 (Deprotonated Amide) B 4-Membered Ring Transition State A->B Collisional Activation (O-anion attack on phenyl) C 4-Acetylphenolate Anion m/z 135.04 B->C Cleavage D 3,5-Dinitrobenzonitrile Neutral Loss (193.01 Da) B->D Expulsion

Fig 2. Gas-phase Smiles rearrangement pathway in negative ESI mode for N-phenylbenzamides.

Nitroaromatic Radical Expulsion (Negative Mode)

In addition to the Smiles rearrangement, the 3,5-dinitrobenzoyl moiety dictates a secondary fragmentation route. Nitroaromatic compounds are notorious for violating the "even-electron rule" during MS/MS[4]. The [M-H]⁻ ion can undergo homolytic cleavage to expel open-shell molecules:

  • Loss of NO• (30 Da): Yields a distonic radical anion at m/z 298.06.

  • Loss of NO₂• (46 Da): Yields a radical anion at m/z 282.06. These radical expulsions often precede further decarbonylation (-CO) of the benzene ring[4].

Positive Ion Mode: Charge-Directed Amide Cleavage

In ESI+, protonation occurs primarily at the amide carbonyl. Upon collisional activation, the molecule undergoes classic charge-directed heterolytic cleavage of the amide C-N bond. This pathway is highly diagnostic for identifying the two halves of the molecule:

  • 3,5-Dinitrobenzoyl Cation (m/z 195.00): Formed via the neutral loss of 4-acetylaniline (135.07 Da).

  • Protonated 4-Acetylaniline (m/z 136.08): Formed via the neutral loss of the 3,5-dinitrobenzoyl ketene derivative. This fragment subsequently loses a methyl radical (15 Da) from the acetyl group to form a stable ion at m/z 121.05.

Positive_Mode A [M+H]⁺ Precursor m/z 330.07 B 3,5-Dinitrobenzoyl Cation m/z 195.00 A->B Amide Bond Cleavage (-135.07 Da) C Protonated 4-Acetylaniline m/z 136.08 A->C Amide Bond Cleavage (-194.00 Da) D m/z 121.05 (-CH₃) C->D Methyl Radical Loss

Fig 3. Charge-directed amide cleavage pathways in positive ESI mode.

Self-Validating Experimental Protocols

To ensure absolute confidence in structural elucidation, a self-validating MSⁿ protocol must be employed. Relying solely on MS² can lead to false positives due to isobaric interferences.

Step-by-Step Methodology: Pseudo-MS³ Validation

  • Sample Preparation: Dissolve the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water. For negative mode, add 0.1% Ammonium Hydroxide (NH₄OH) to drive deprotonation. For positive mode, use 0.1% Formic Acid (FA).

  • Source Optimization: Introduce the sample via direct infusion at 5-10 µL/min. Optimize the spray voltage (typically 3.5 kV for ESI+, 2.5 kV for ESI-) and desolvation temperature to maximize the precursor ion intensity while minimizing in-source fragmentation[2].

  • MS² (CID) Acquisition: Isolate the [M-H]⁻ precursor (m/z 328.06) in Q1 with a narrow isolation window (1.0 Da). Apply a collision energy ramp (15–35 eV) using nitrogen or argon as the collision gas.

  • Orthogonal Validation (MS³): To prove that the m/z 135.04 fragment is indeed the 4-acetylphenolate anion (and not an artifact), isolate m/z 135.04 in an ion trap and subject it to a secondary CID event. The observation of a subsequent loss of a methyl radical (-15 Da, yielding m/z 120.02) or carbon monoxide (-28 Da, yielding m/z 107.05) definitively confirms the acetylphenolate structure.

Quantitative Fragmentation Data

The following tables summarize the exact masses and diagnostic neutral losses required for high-resolution mass spectrometry (HRMS) interpretation.

Table 1: Diagnostic Product Ions (ESI Negative Mode)
Fragment Ion IdentityExact Mass (m/z)Neutral Loss (Da)Mechanistic Origin
[M-H]⁻ Precursor328.0575N/ADeprotonation of amide N-H
Distonic Radical Anion298.062629.9949 (NO•)Homolytic cleavage of nitro group[4]
Distonic Radical Anion282.062645.9949 (NO₂•)Homolytic cleavage of nitro group[4]
4-Acetylphenolate Anion135.0446193.0129Oxygen-initiated Smiles rearrangement[3]
Table 2: Diagnostic Product Ions (ESI Positive Mode)
Fragment Ion IdentityExact Mass (m/z)Neutral Loss (Da)Mechanistic Origin
[M+H]⁺ Precursor330.0721N/AProtonation of carbonyl oxygen
3,5-Dinitrobenzoyl Cation195.0042135.0679Heterolytic amide bond cleavage
Protonated 4-Acetylaniline136.0763193.9958Heterolytic amide bond cleavage
Acetylaniline Fragment121.052815.0235 (CH₃•)Loss of methyl from acetyl group

Conclusion

Interpreting the mass spectra of N-(4-acetylphenyl)-3,5-dinitrobenzamide requires moving beyond simple bond-breaking rules to account for complex gas-phase ion chemistry. By leveraging polarity switching, analysts can observe both the straightforward charge-directed amide cleavages in positive mode and the highly diagnostic Smiles rearrangement in negative mode. The presence of the m/z 135.04 phenolate anion serves as a definitive structural marker for the para-acetyl substitution on the aniline ring, ensuring robust and self-validating compound identification.

References

  • Source: PubMed (nih.gov)
  • N-(4-acetylphenyl)
  • Source: PubMed (nih.gov)
  • Fragmentation (mass spectrometry)

Sources

Methodological & Application

Application Note: Synthesis and Validation Protocol for N-(4-acetylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, scalable synthesis of N-(4-acetylphenyl)-3,5-dinitrobenzamide (CAS: 36360-15-3). The target compound features a heavily deactivated dinitrobenzamide core linked to an acetylphenyl moiety. This protocol is designed for researchers in medicinal chemistry and materials science who require high-purity amide derivatives. The methodology avoids standard peptide coupling agents in favor of a highly reactive acyl chloride pathway, ensuring high yields and minimal side reactions.

Mechanistic Rationale & Chemical Causality

The synthesis of N-(4-acetylphenyl)-3,5-dinitrobenzamide relies on the formation of an amide bond between 4-aminoacetophenone and 3,5-dinitrobenzoyl chloride[1].

Standard coupling reagents (e.g., EDC, HATU) are often ineffective for this specific transformation. The two nitro groups on the benzoic acid derivative are strongly electron-withdrawing, which severely deactivates the carboxylic acid towards standard activation. Furthermore, the nucleophile (4-aminoacetophenone) is weakly nucleophilic because its para-acetyl group withdraws electron density from the aniline amine.

To overcome this dual-deactivation, the protocol utilizes 3,5-dinitrobenzoyl chloride , a pre-activated and highly electrophilic acyl chloride[2]. The reaction is performed in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a non-nucleophilic base[3]. TEA serves a critical, two-fold purpose:

  • Acid Scavenging: It neutralizes the HCl byproduct generated during the nucleophilic attack, preventing the reaction equilibrium from stalling[4].

  • Nucleophile Protection: By scavenging HCl, TEA prevents the protonation of the weakly nucleophilic aniline, ensuring it remains active for the acylation step.

Mechanism N1 4-Aminoacetophenone (Weak Nucleophile) N3 Tetrahedral Intermediate N1->N3 Nucleophilic Attack N2 3,5-Dinitrobenzoyl Chloride (Strong Electrophile) N2->N3 Acylation N5 N-(4-acetylphenyl)- 3,5-dinitrobenzamide N3->N5 Cl- Elimination N4 TEA (Base Scavenger) N4->N5 Deprotonation

Mechanistic rationale highlighting the necessity of an acyl chloride and base scavenger.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Aminoacetophenone 135.171.01.35 gNucleophile
3,5-Dinitrobenzoyl chloride 230.561.12.54 gElectrophile
Triethylamine (TEA) 101.191.52.10 mLBase Scavenger
Dichloromethane (DCM) 84.93N/A50.0 mLAnhydrous Solvent

Note: Ensure DCM is strictly anhydrous to prevent the premature hydrolysis of the acyl chloride into 3,5-dinitrobenzoic acid.

Experimental Protocol

Reaction Setup
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Nitrogen ( N2​ ) or Argon gas to establish an inert atmosphere.

  • Reactant Mixing: Dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in 40 mL of anhydrous DCM. Add triethylamine (2.10 mL, 15 mmol) to the solution via syringe.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Acylation: Dissolve 3,5-dinitrobenzoyl chloride (2.54 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel. Causality: Dropwise addition controls the exothermic nature of the reaction and prevents the formation of di-acylated side products.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 4 to 12 hours[3]. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system.

Self-Validating Workup System

The workup sequence is designed as a self-validating purification system, where each step systematically eliminates a specific class of impurities:

  • Quench & Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1N aqueous HCl (2 × 30 mL). Validation: This selectively protonates unreacted 4-aminoacetophenone and TEA, extracting them into the aqueous phase.

  • Base Wash: Wash the organic phase with saturated aqueous NaHCO3​ (2 × 30 mL). Validation: This deprotonates any 3,5-dinitrobenzoic acid (formed via trace hydrolysis of the acyl chloride), removing it into the aqueous layer.

  • Brine Wash: Wash with saturated NaCl solution (30 mL) to draw out residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification
  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Isolation: Collect the pure N-(4-acetylphenyl)-3,5-dinitrobenzamide crystals via vacuum filtration, wash with cold ethanol, and dry in a vacuum oven at 50 °C overnight.

Workflow A 1. Preparation Dry DCM, N2 Atmosphere B 2. Reactant Mixing 4-Aminoacetophenone + TEA (0 °C) A->B C 3. Acylation Dropwise 3,5-Dinitrobenzoyl Chloride B->C D 4. Reaction Phase Warm to RT, Stir 4-12 h C->D E 5. Quench & Workup 1N HCl, Sat. NaHCO3, Brine Washes D->E F 6. Purification Recrystallization or Flash Silica Gel E->F

Workflow for the synthesis and purification of N-(4-acetylphenyl)-3,5-dinitrobenzamide.

Analytical Validation

To ensure trustworthiness and verify the structural integrity of the synthesized compound, perform the following analytical checks:

  • LC-MS (ESI): Expected mass for C15​H11​N3​O6​ is 329.26 g/mol . Look for the [M+H]+ peak at m/z 330.07.

  • 1H NMR (400 MHz, DMSO-d6):

    • A sharp singlet around δ 2.55 ppm corresponding to the methyl protons of the acetyl group ( CH3​−C=O ).

    • A highly deshielded singlet > δ 10.5 ppm corresponding to the amide proton (-NH-), indicative of successful coupling.

    • Characteristic aromatic splitting: The 3,5-dinitro ring will typically show a triplet ( δ 8.9 ppm, 1H) and a doublet ( δ 9.1 ppm, 2H) due to meta-coupling.

References

  • 3,5-Dinitrobenzoyl chloride - Wikipedia Source: wikipedia.org URL:[1]

  • Technical Whitepaper: 4-Amino-N-(3,5-dichlorophenyl)benzamide Source: benchchem.com URL:[3]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold Source: nih.gov URL:[2]

  • Scalable Synthesis of N-Acylaziridines from N-Tosylaziridines Source: acs.org URL:[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(4-acetylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers and drug development professionals synthesizing dinitrobenzamide scaffolds. These compounds are of high clinical interest, particularly as precursors or analogs in the development of novel anti-tuberculosis agents targeting the essential DprE1 enzyme[1].

The synthesis of N-(4-acetylphenyl)-3,5-dinitrobenzamide via the nucleophilic acyl substitution of 3,5-dinitrobenzoyl chloride with 4-aminoacetophenone typically yields a crude mixture. This mixture contains the target amide, unreacted starting materials, hydrolysis byproducts (specifically 3,5-dinitrobenzoic acid), and base salts[2].

This guide provides field-proven, self-validating protocols to achieve >99% purity without relying solely on resource-intensive column chromatography.

Diagnostic Purification Workflow

G Crude Crude Reaction Mixture (Product, Amine, Acid, Solvents) LLE Liquid-Liquid Extraction (EtOAc / H2O) Crude->LLE AcidWash 1.0 M HCl Wash (Removes 4-Aminoacetophenone) LLE->AcidWash BaseWash Sat. NaHCO3 Wash (Removes 3,5-Dinitrobenzoic Acid) AcidWash->BaseWash AqWaste Aqueous Waste (Salts & Impurities) AcidWash->AqWaste Aq. Layer BaseWash->AqWaste Aq. Layer OrgPhase Organic Phase (Crude Amide in EtOAc) BaseWash->OrgPhase Recryst Recrystallization (EtOAc / Hexane) OrgPhase->Recryst Evaporate & Redissolve Pure Pure N-(4-acetylphenyl)- 3,5-dinitrobenzamide Recryst->Pure Cool & Filter

Workflow for the chemoselective purification of crude N-(4-acetylphenyl)-3,5-dinitrobenzamide.

Core Purification Methodologies

Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Causality & Principle: This protocol exploits the distinct pKa values of the impurities. The electron-withdrawing acetyl group on 4-aminoacetophenone lowers its conjugate acid pKa to ~2.9, requiring a strong acid for protonation. Conversely, 3,5-dinitrobenzoic acid (pKa ~2.8) is easily deprotonated by a mild base.

Step-by-Step Procedure:

  • Solvent Partitioning: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). EtOAc is selected over Dichloromethane (DCM) due to its superior partitioning coefficient for polar amides and lower environmental toxicity[2].

  • Amine Purging (Acid Wash): Wash the organic layer with 1.0 M HCl (3 x 10 mL). Validation: The unreacted 4-aminoacetophenone is protonated into a water-soluble anilinium salt. Test the final aqueous wash with a few drops of 1M NaOH; a lack of cloudiness indicates complete amine removal.

  • Acid Purging (Base Wash): Wash the organic layer with saturated aqueous NaHCO3 (3 x 10 mL). Validation: 3,5-dinitrobenzoyl chloride rapidly hydrolyzes to 3,5-dinitrobenzoic acid. NaHCO3 deprotonates this acid into a water-soluble sodium salt. Cease washing when CO2 evolution stops.

  • Drying & Concentration: Wash the organic phase with saturated NaCl (brine) to break micro-emulsions and remove dissolved water. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.

Protocol B: Two-Solvent Recrystallization

Causality & Principle: Dinitrobenzamides exhibit robust intermolecular hydrogen bonding and π−π stacking, making them highly crystalline[1]. A two-solvent system (EtOAc/Hexane) provides a steep solubility curve, allowing the product to crystallize while trace impurities remain in the mother liquor.

Step-by-Step Procedure:

  • Dissolution: Suspend the dried crude solid in a minimum volume of boiling EtOAc.

  • Anti-Solvent Titration: Slowly add Hexane dropwise while maintaining reflux until the solution reaches the cloud point (persistent slight turbidity).

  • Clarification: Add 1-2 drops of boiling EtOAc until the solution turns clear again.

  • Controlled Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature undisturbed to promote large crystal growth (excluding impurities from the lattice). Transfer to an ice bath for 30 minutes.

  • Isolation: Vacuum filter the crystals using a Büchner funnel. Wash the filter cake with ice-cold Hexane to remove surface mother liquor.

Troubleshooting & FAQs

Q: Why is my product still contaminated with 3,5-dinitrobenzoic acid even after the NaHCO3 wash? A: 3,5-dinitrobenzoic acid can co-crystallize or form strong hydrogen bonds with the target amide, causing it to partition partially into the organic layer. Solution: If TLC indicates residual acid, replace NaHCO3 with a stronger base wash, such as 0.5 M NaOH. Critical Warning: Limit exposure time to <5 minutes to prevent base-catalyzed hydrolysis of your target amide bond.

Q: I am observing a persistent emulsion during the extraction phase. How do I break it? A: Emulsions in this specific synthesis are typically caused by the amphiphilic nature of partially neutralized 4-aminoacetophenone or fine precipitates of base hydrochlorides. Solution: Add a small volume of saturated brine to the aqueous layer. The increased ionic strength forces the organic compounds into the EtOAc layer via the salting-out effect. Alternatively, filtering the entire biphasic mixture through a pad of Celite will remove the fine particulates stabilizing the emulsion.

Q: My recrystallization yield is extremely low (<40%). What went wrong? A: You likely used an excess of the primary solvent (EtOAc) or cooled the solution too rapidly, causing the product to remain dissolved in the mother liquor or crash out as an amorphous solid. Solution: Ensure you are using the absolute minimum volume of boiling EtOAc. If the initial yield is low, evaporate the mother liquor to 25% of its original volume and perform a second-crop crystallization.

Q: How can I definitively verify the complete removal of unreacted 4-aminoacetophenone? A: The most reliable self-validating method is 1 H NMR spectroscopy. Look for the complete disappearance of the broad singlet corresponding to the aniline -NH2 protons (typically around δ 4.0 - 6.0 ppm, depending on the deuterated solvent). Alternatively, a TLC using 7:3 Hexane:EtOAc will show the amine at a significantly lower Rf​ compared to the target amide.

Quantitative Impurity Profile & Removal Strategy

To ensure a self-validating system, use the following physicochemical data to track and eliminate impurities throughout your workflow.

Impurity / ByproductOriginPhysicochemical PropertyPrimary Removal StrategyVerification Method
4-Aminoacetophenone Unreacted starting materialWeak base (Conjugate acid pKa ~2.9)1.0 M HCl liquid-liquid extraction 1 H NMR (absence of -NH2 peak)
3,5-Dinitrobenzoic acid Hydrolysis of acyl chlorideStrong organic acid (pKa ~2.82)Sat. NaHCO3 or 0.5 M NaOH washTLC (UV active, stays at baseline)
Base Catalyst Salts (e.g., Et3N·HCl)Byproduct of acyl substitutionHighly water-soluble ionic saltAqueous partitioning (Water wash)AgNO3 test on aq. layer (Cl⁻ check)
Trace Amide Isomers Side reactions / Impure SMSimilar polarity to target productRecrystallization (EtOAc/Hexane)HPLC (Isocratic elution)

References

  • Delgado, T., Pais, J. P., Pires, D., Estrada, F. G. A., Guedes, R. C., Anes, E., & Constantino, L. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 559.[Link]

  • Camp, J. E., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. RSC Advances, 9(42), 24331-24335.[Link]

Sources

Dinitrobenzamide Synthesis Support Center: Protocols, Troubleshooting, and FAQs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dinitrobenzamide Synthesis. As a Senior Application Scientist, I have compiled this guide to address the mechanistic nuances and practical challenges of coupling highly electron-deficient dinitrobenzoic acids (such as 3,5-dinitrobenzoic acid or 2,4-dinitrobenzoic acid) with various amines. These scaffolds are critical in drug development, particularly as antitubercular agents targeting DprE1 and as prodrugs for gene-directed enzyme prodrug therapy (GDEPT)[1][2].

Here, we move beyond basic recipes to explore the causality of reaction conditions, ensuring your protocols are robust, reproducible, and self-validating.

Section 1: Synthesis Workflows & Mechanistic Pathways

Depending on the steric bulk of your amine and the required scale, dinitrobenzamides are typically synthesized via an ultra-reactive acyl chloride intermediate or through direct coupling using carbodiimide reagents.

Workflow Start Dinitrobenzoic Acid PathA Method A: Acyl Chloride (SOCl2 / DMF) Start->PathA PathB Method B: Direct Coupling (DCC / DMAP) Start->PathB Intermediate Dinitrobenzoyl Chloride PathA->Intermediate AmineB Add Amine PathB->AmineB AmineA Add Amine + Base Intermediate->AmineA Product Dinitrobenzamide AmineA->Product AmineB->Product

Workflow for synthesizing dinitrobenzamides via acyl chloride or direct coupling.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: When using the two-step acyl chloride method (SOCl2), my intermediate is highly impure and my final amide yield is <40%. What is causing this degradation? Analysis & Solution: The conversion of 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using thionyl chloride (SOCl2) is a standard approach, but the strongly electron-withdrawing nature of the two nitro groups (σp +0.78) makes the carbonyl carbon highly electrophilic and susceptible to hydrolysis[2].

  • Causality: If you are refluxing in neat SOCl2 without a catalyst, the reaction is sluggish. Prolonged heating leads to thermal degradation. Furthermore, failing to completely remove excess SOCl2 before amine addition causes competitive formation of HCl and amine hydrochlorides, destroying the nucleophilicity of your amine[1].

  • Actionable Fix: Use a co-solvent mixture of Toluene and SOCl2 with a catalytic amount of DMF (N,N-Dimethylformamide)[1]. DMF forms the highly reactive Vilsmeier-Haack intermediate, accelerating acyl chloride formation. Reflux for 12 hours, then rigorously remove excess SOCl2 by low-pressure evaporation before redissolving the crude product in ethyl acetate for the amidation step[1].

Q2: I am attempting a direct coupling using DCC (N,N'-Dicyclohexylcarbodiimide), but TLC shows significant unreacted 3,5-dinitrobenzoic acid. Why is the coupling failing? Analysis & Solution: Direct coupling of dinitrobenzoic acids requires overcoming the reduced nucleophilicity of certain amines and the electronic deactivation of the acid.

  • Causality: DCC activates the acid to form an O-acylisourea intermediate. However, this intermediate can undergo a deleterious rearrangement to an inactive N-acylurea if the amine does not attack rapidly.

  • Actionable Fix: You must introduce an acyl transfer catalyst such as DMAP (4-Dimethylaminopyridine). DMAP attacks the O-acylisourea to form a highly reactive, resonance-stabilized acylpyridinium intermediate, preventing the N-acylurea rearrangement and driving the amidation forward. Maintain the temperature between 0°C and 20°C during the initial activation to control the exothermic nature and minimize side reactions.

Troubleshooting Issue Issue: Low Amide Yield Check1 Check: Unreacted acid present? Issue->Check1 Yes1 Yes: Incomplete Activation Check1->Yes1 Yes No1 No: Side Reactions Check1->No1 No Sol1 Add DMAP or increase eq. Yes1->Sol1 Sol2 Control pH during workup No1->Sol2

Troubleshooting decision tree for low yields in dinitrobenzamide synthesis.

Q3: How do the electronic properties of the nitro groups affect the choice of base in the amidation step? Analysis & Solution: The strongly electron-withdrawing nitro groups significantly lower the pKa of the carboxylic acid, making the resulting acyl chloride or activated ester extremely reactive towards nucleophiles.

  • Causality: Because the activated dinitrobenzoyl species is highly electrophilic, even weak bases or competing nucleophiles (like water) can rapidly hydrolyze it back to the acid. When adding your amine, the generation of HCl (in the acyl chloride route) will protonate the remaining amine, halting the reaction.

  • Actionable Fix: Always use at least 2.0 equivalents of a non-nucleophilic base (e.g., Triethylamine) or a mild inorganic base (e.g., K2CO3) relative to the acyl chloride[1]. For synthesizing N-alkyl-3,5-dinitrobenzamides, dissolving the amine and triethylamine in dichloromethane (DCM) prior to the dropwise addition of the acyl chloride ensures the amine remains deprotonated and nucleophilic[3].

Section 3: Quantitative Data on Coupling Reagents

To facilitate reagent selection, the following table summarizes the performance metrics of various activation strategies for dinitrobenzamide synthesis based on empirical data.

Activation StrategyCatalyst / AdditiveTypical SolventReaction Time (Activation + Coupling)Average YieldPrimary Byproduct / Limitation
Thionyl Chloride (SOCl2) DMF (catalytic)Toluene / EtOAc12 h + 4 h85 - 97%HCl gas; Requires rigorous evaporation[1]
DCC DMAPDMF or DCM1 h + 12 h70 - 85%Dicyclohexylurea (DCU) is difficult to filter
TCT / PPh3 K2CO3Solvent-free (Grinding)10 min + 20 min60 - 90%Mechanochemical setup required; steric hindrance lowers yield[4]

Section 4: Validated Experimental Protocols

Below are self-validating, step-by-step methodologies. A protocol is "self-validating" when intermediate physical changes (e.g., gas evolution, precipitate formation) confirm the reaction is proceeding correctly.

Protocol A: Two-Step Synthesis via Acyl Chloride (Optimal for N-alkyl and N-aryl amines)

Mechanistic Goal: Convert 3,5-dinitrobenzoic acid to an ultra-reactive electrophile, followed by trapping with an amine.

  • Activation: Suspend 3,5-dinitrobenzoic acid (1.0 eq) in a mixture of Toluene and Thionyl Chloride (SOCl2) (ratio 1:1, total volume 3 mL/mmol of acid)[1].

  • Catalysis: Add 0.1 mL of anhydrous DMF per mmol of reactant.

    • Self-Validation Check: Slight bubbling indicates the formation of the Vilsmeier-Haack active species.

  • Reflux: Heat the mixture to reflux for 12 hours under an inert atmosphere[1].

    • Self-Validation Check: The initial suspension will become a clear, homogeneous solution, confirming complete conversion to the acyl chloride.

  • Evaporation: Remove excess SOCl2 and toluene via rotary evaporation under reduced pressure[1].

    • Critical Step: Do not skip this, or the residual SOCl2 will destroy your amine. Use the crude solid immediately without further purification.

  • Amidation: Dissolve the crude acyl chloride in anhydrous ethyl acetate (EtOAc) or DCM. In a separate flask, prepare a solution of the target amine (2.0 eq) and K2CO3 or Triethylamine (2.0 eq) in EtOAc/DCM[1][3].

  • Coupling: Add the acyl chloride solution dropwise to the amine solution at 0°C. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer successively with distilled water (to remove salts) and brine. Dry over anhydrous Na2SO4, filter, and evaporate to yield the crude dinitrobenzamide[1].

Protocol B: Direct Amide Coupling using DCC/DMAP (Optimal for sensitive substrates)

Mechanistic Goal: In situ activation of the carboxylic acid avoiding harsh acidic conditions (HCl).

  • Preparation: Dissolve 3,5-dinitrobenzoic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (or DCM if solubility permits).

  • Cooling: Cool the reaction flask to 0°C using an ice bath to control the exothermic activation.

  • Activation/Coupling: Add DCC (1.2 eq) and DMAP (0.1 eq) to the solution.

    • Self-Validation Check: Within 15-30 minutes, a white precipitate of Dicyclohexylurea (DCU) will begin to form, confirming the activation of the acid and subsequent displacement by the amine.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Filter off the insoluble DCU byproduct. Dilute the filtrate with EtOAc and wash extensively with 5% NaHCO3 (to remove unreacted acid), 1M HCl (to remove unreacted amine and DMAP), and brine. Dry and concentrate.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Benzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor cell permeability in benzamide-based inhibitors. Our goal is to provide you with the scientific rationale and practical steps to diagnose, troubleshoot, and validate strategies to enhance the cellular uptake of your compounds.

Section 1: Diagnosing the Permeability Problem

High biochemical potency that doesn't translate to cellular activity is a frequent and frustrating roadblock. The first step is to systematically diagnose the root cause of this discrepancy.

FAQ 1: My benzamide inhibitor is highly active in my enzymatic assay but shows little to no effect in cell-based assays. What are the likely causes?

This is a classic indicator of poor cell permeability. The primary reasons a potent benzamide inhibitor might fail in a cellular context include:

  • Poor Physicochemical Properties: The inherent properties of your molecule may prevent it from passively diffusing across the lipid bilayer of the cell membrane. Key factors hindering this process are often a high molecular weight, low lipophilicity (how well it dissolves in fats), a large polar surface area, and the presence of charged groups.[1]

  • Active Efflux: Cells possess transporter proteins, such as P-glycoprotein (P-gp), that act as "gatekeepers," actively pumping foreign substances out of the cell.[1][2][3][4][5] Your benzamide might be a substrate for these efflux pumps, preventing it from reaching a therapeutic intracellular concentration.

  • Low Aqueous Solubility: Before a compound can permeate a cell, it must be soluble in the aqueous environment of the assay medium. Poor solubility can lead to inaccurate permeability measurements.[6]

Workflow for Diagnosing Permeability Issues

To systematically identify the problem, we recommend the following workflow:

G Start Potent in Biochemical Assay, Weak in Cell-Based Assay PAMPA Run PAMPA Assay Start->PAMPA First-line test PhysChem Analyze Physicochemical Properties (LogP, TPSA, MW) Start->PhysChem Concurrent Analysis LowPapp Low Papp? PAMPA->LowPapp Caco2 Run Bidirectional Caco-2 Assay HighEfflux High Efflux Ratio (B-A / A-B > 2)? Caco2->HighEfflux PoorProps Properties Outside Optimal Range? PhysChem->PoorProps LowPapp->Caco2 No, or inconclusive PassivePermIssue Primary Issue: Poor Passive Permeability LowPapp->PassivePermIssue Yes HighEfflux->PhysChem No EffluxIssue Primary Issue: Active Efflux HighEfflux->EffluxIssue Yes PoorProps->PassivePermIssue Yes SolubilityIssue Consider Solubility and Formulation PoorProps->SolubilityIssue Consider in all cases

Caption: Diagnostic workflow for permeability issues.

FAQ 2: What are the first experimental steps to quantify the poor permeability of my benzamide inhibitor?

A tiered approach using in vitro permeability assays is the standard.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts a compound's ability to passively diffuse across a lipid membrane.[1][7][8] It's an excellent first screen to isolate passive permeability from other biological factors like active transport.[7][8]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[9][10][11][12] It provides a more comprehensive assessment by evaluating both passive diffusion and active transport, including efflux.[1][9][10]

Table 1: Comparison of Initial Permeability Assays
AssayPrincipleMeasuresThroughputComplexity
PAMPA Passive diffusion across an artificial lipid membrane.[7][13]Passive, transcellular permeability only.[8]HighLow
Caco-2 Transport across a monolayer of human intestinal cells.[9][10]Passive diffusion, active transport (uptake and efflux), and paracellular transport.[10]MediumHigh

Section 2: Troubleshooting and Optimization Strategies

Once you have diagnosed the permeability issue, you can employ several strategies to improve your benzamide inhibitor's cellular uptake.

FAQ 3: My PAMPA results confirm poor passive permeability. How can I modify my benzamide inhibitor to improve this?

Improving passive permeability often involves fine-tuning the molecule's physicochemical properties.

  • Optimize Lipophilicity (LogP): There is a "sweet spot" for lipophilicity. If your compound is too hydrophilic (low LogP), it won't want to enter the lipid membrane. If it's too lipophilic (high LogP), it may get stuck in the membrane.[14][15] Aim for a LogP in the optimal range for permeability, which can be determined through structure-activity relationship (SAR) studies.

  • Reduce Polar Surface Area (PSA): PSA is the sum of the surfaces of polar atoms in a molecule. A lower PSA generally correlates with better permeability. Consider structural modifications that reduce the number of hydrogen bond donors and acceptors.[16]

  • Mask Polarity with Intramolecular Hydrogen Bonds: Introducing substituents that can form an intramolecular hydrogen bond can "shield" polar groups, effectively reducing the molecule's PSA and improving its ability to enter the nonpolar membrane environment.[17][18][19][20][21][22]

  • Amide-to-Ester Substitution: Replacing an amide bond with an ester can remove a hydrogen bond donor and increase lipophilicity, which can significantly improve permeability.[23][24][25][26]

FAQ 4: My Caco-2 assay shows a high efflux ratio. What does this mean, and how can I overcome it?

An efflux ratio (the rate of transport from the basolateral to the apical side divided by the rate in the reverse direction) greater than two suggests that your compound is being actively pumped out of the cells.[6][9][10]

  • Structural Modification: The most robust solution is to modify the structure of your benzamide to reduce its recognition by efflux pumps. This often involves iterative SAR studies to identify the molecular features that are interacting with the transporter.

  • Prodrug Approach: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body.[27][28] By temporarily masking the functional groups that are recognized by efflux pumps, a prodrug can "sneak" past these transporters.[27][28][29][]

  • Co-administration with an Efflux Pump Inhibitor: While not a long-term therapeutic strategy for drug development, co-incubating your compound with a known efflux pump inhibitor (like verapamil or cyclosporin A) can be a valuable diagnostic tool to confirm that efflux is the problem.[6]

Strategies to Enhance Cell Permeability

G PoorPermeability Poor Cell Permeability of Benzamide Inhibitor StructuralMod Structural Modification PoorPermeability->StructuralMod Prodrug Prodrug Approach PoorPermeability->Prodrug Formulation Formulation Strategy PoorPermeability->Formulation OptimizeLogP Optimize LogP StructuralMod->OptimizeLogP ReducePSA Reduce Polar Surface Area (PSA) StructuralMod->ReducePSA IntraHBond Introduce Intramolecular Hydrogen Bonding StructuralMod->IntraHBond MaskGroups Mask Polar Groups Prodrug->MaskGroups Nanoparticles Use Nanoparticle Carriers Formulation->Nanoparticles

Caption: Overview of strategies to improve permeability.

FAQ 5: Can formulation strategies help improve the cellular uptake of my benzamide inhibitor?

Yes, especially for compounds with poor solubility or high lipophilicity.

  • Nanoparticle Formulations: Encapsulating your hydrophobic benzamide inhibitor within nanoparticles can enhance its solubility in aqueous media and facilitate its delivery into cells.[31][32][33][34][35] These nanoparticles can be designed to release the drug upon entering the cell.[31]

Section 3: Experimental Validation

After implementing strategies to improve permeability, it is crucial to validate their effectiveness experimentally.

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for performing a PAMPA experiment.

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Test compound and controls (high and low permeability)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical equipment (e.g., LC-MS/MS or UV-Vis plate reader)

Procedure:

  • Prepare the PAMPA Plate: Coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the lipid solution.[6][36]

  • Prepare Solutions:

    • Dissolve the test compound and controls in PBS to the desired final concentration (ensure the final DMSO concentration is low, typically <1%).[36][37]

    • Fill the wells of the acceptor plate with fresh PBS.[36][37]

  • Load the Donor Plate: Add the test compound and control solutions to the wells of the lipid-coated donor plate.[36][37]

  • Assemble and Incubate: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor plate's wells are submerged in the acceptor solution. Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours).[7][8][13][37]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.[13][36]

Data Calculation:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [drug]_acceptor = Concentration of the drug in the acceptor well

  • [drug]_equilibrium = The theoretical equilibrium concentration

Experimental Workflow for PAMPA

G Start Start PrepPlate Prepare PAMPA Plate: Coat with Lipid Solution Start->PrepPlate PrepSolutions Prepare Solutions: Test Compound, Controls, Acceptor Buffer Start->PrepSolutions LoadDonor Load Donor Plate with Compound Solutions PrepPlate->LoadDonor PrepSolutions->LoadDonor LoadAcceptor Fill Acceptor Plate with Buffer PrepSolutions->LoadAcceptor Assemble Assemble Donor and Acceptor Plates LoadDonor->Assemble LoadAcceptor->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Analyze Analyze Compound Concentration in Both Plates (LC-MS/MS) Incubate->Analyze Calculate Calculate Papp Analyze->Calculate

Caption: Step-by-step PAMPA workflow.

References

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Dow, G. (n.d.). Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. Retrieved March 21, 2026, from [Link]

  • Video: Factors Affecting Drug Distribution: Tissue Permeability. (2025, February 12). JoVE. Retrieved March 21, 2026, from [Link]

  • Over, B., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved March 21, 2026, from [Link]

  • Over, B., et al. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Sci-Hub. Retrieved March 21, 2026, from [Link]

  • What are the physicochemical properties affecting drug distribution? (2025, May 21). Patsnap Synapse. Retrieved March 21, 2026, from [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014, December 12). MDPI. Retrieved March 21, 2026, from [Link]

  • Doak, B. C., et al. (n.d.). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Retrieved March 21, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved March 21, 2026, from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved March 21, 2026, from [Link]

  • Entrapment of Hydrophobic Drugs in Nanoparticle Monolayers with Efficient Release into Cancer Cells - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved March 21, 2026, from [Link]

  • pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved March 21, 2026, from [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. Retrieved March 21, 2026, from [Link]

  • Physicochemical Profiling (Solubility, Permeability and Charge State). (2001, September 1). Ingenta Connect. Retrieved March 21, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). 147.91.1.45. Retrieved March 21, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved March 21, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved March 21, 2026, from [Link]

  • CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. (n.d.). RSC Publishing. Retrieved March 21, 2026, from [Link]

  • Klein, V. G., et al. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Retrieved March 21, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2026, March 20). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025, February 21). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • caco-2 cell permeability assay for intestinal absorption .pptx. (n.d.). Slideshare. Retrieved March 21, 2026, from [Link]

  • Discovery and Optimization of Tetramethylpiperidinyl Benzamides as Inhibitors of EZH2. (n.d.). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). MDPI. Retrieved March 21, 2026, from [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2024, July 14). MDPI. Retrieved March 21, 2026, from [Link]

  • Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. (2025, January 23). LinkedIn. Retrieved March 21, 2026, from [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (n.d.). SciSpace. Retrieved March 21, 2026, from [Link]

  • Encapsulation of Hydrophobic Drugs in Shell-by-Shell Coated Nanoparticles for Radio—and Chemotherapy—An In Vitro Study. (2020, October 12). MDPI. Retrieved March 21, 2026, from [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017, April 28). ACS Publications. Retrieved March 21, 2026, from [Link]

  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2021, December 9). University of Dundee Discovery Research Portal. Retrieved March 21, 2026, from [Link]

  • Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. (2018, February 2). PubMed. Retrieved March 21, 2026, from [Link]

  • Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 21, 2026, from [Link]

  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). ACS Publications. Retrieved March 21, 2026, from [Link]

  • MULTIDRUG EFFLUX PUMPS IN BACTERIA AND EFFLUX PUMP INHIBITORS. (2022, October 4). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2021, December 2). Frontiers. Retrieved March 21, 2026, from [Link]

  • A Deep Generative Model for Molecule Optimization via One Fragment Modification. (2022, January 13). arXiv.org. Retrieved March 21, 2026, from [Link]

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Technical Support Center: Addressing Low Bioavailability of N-(4-acetylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(4-acetylphenyl)-3,5-dinitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of this compound. Given its chemical structure, it is anticipated that this molecule may exhibit poor aqueous solubility, a common hurdle for many new chemical entities (NCEs) that can lead to low or variable oral bioavailability.[1][2][3] This guide provides a structured, question-and-answer-based approach to troubleshooting these issues, grounded in established scientific principles and formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial in vivo pharmacokinetic (PK) study with a simple aqueous suspension of N-(4-acetylphenyl)-3,5-dinitrobenzamide showed very low and inconsistent plasma concentrations. What is the likely cause?

A1: The most probable cause is the poor aqueous solubility of your compound.[1][2] N-(4-acetylphenyl)-3,5-dinitrobenzamide's structure suggests it is a lipophilic molecule, likely falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] For oral absorption to occur, a drug must first dissolve in the gastrointestinal fluids.[2] When a compound has low solubility, the dissolution rate is very slow, which becomes the rate-limiting step for absorption, leading to low and erratic bioavailability.[1][4]

Q2: What are the immediate next steps to confirm that solubility is the primary issue?

A2: Before proceeding to complex formulations, it is crucial to perform fundamental physicochemical characterization. A systematic approach will validate your hypothesis and guide your formulation strategy.

  • Equilibrium Solubility Studies: Determine the solubility of N-(4-acetylphenyl)-3,5-dinitrobenzamide in various aqueous media. This should include water, phosphate-buffered saline (PBS) at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate the GI tract), and biorelevant media like FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid).[5]

  • LogP/D Determination: Experimentally determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at physiological pH. A high LogP value (typically >3) confirms the lipophilic nature of the compound.

  • Solid-State Characterization: Analyze the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand its crystallinity and melting point. Amorphous forms are generally more soluble than their crystalline counterparts.[6]

Q3: My compound is confirmed to be poorly soluble. What are the primary formulation strategies I should consider to improve its oral bioavailability?

A3: There are several established strategies to enhance the oral bioavailability of poorly soluble drugs. The choice of strategy will depend on the specific properties of your compound, the desired dose, and the stage of development.[7][8] The main approaches include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][9]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[10][11][12]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in a lipid-based system can improve absorption by utilizing the body's natural lipid absorption pathways.[6][13][14][15]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug molecule.[2][6][16]

Below is a decision-making workflow to help guide your strategy selection.

G cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Execution & Evaluation Start Low in vivo exposure with aqueous suspension Confirm_Solubility Q2: Confirm Solubility Issue (Solubility, LogP, Solid State) Start->Confirm_Solubility Strategy_Decision Select Formulation Strategy Confirm_Solubility->Strategy_Decision Particle_Size Particle Size Reduction (Nanosuspension) Strategy_Decision->Particle_Size High Melting Point & Stable Crystalline Form Solid_Dispersion Amorphous Solid Dispersion Strategy_Decision->Solid_Dispersion Moderate Melting Point & Amorphous Potential Lipid_Formulation Lipid-Based Formulation (SEDDS/SMEDDS) Strategy_Decision->Lipid_Formulation High LogP & Good Lipid Solubility Complexation Complexation (Cyclodextrins) Strategy_Decision->Complexation Suitable Molecular Size & Geometry Formulate Develop Prototype Formulations Particle_Size->Formulate Solid_Dispersion->Formulate Lipid_Formulation->Formulate Complexation->Formulate In_Vitro_Test In Vitro Dissolution Testing (Biorelevant Media) Formulate->In_Vitro_Test In_Vivo_PK In Vivo PK Study (e.g., Rodent Model) In_Vitro_Test->In_Vivo_PK Analyze Analyze PK Data & Iterate In_Vivo_PK->Analyze

Caption: Decision workflow for addressing low bioavailability.

Detailed Troubleshooting Guides & Protocols

This section provides more in-depth guidance on implementing the key formulation strategies.

Guide 1: Nanosuspension for Bioavailability Enhancement

Issue: My compound has a high melting point and is highly crystalline, making amorphous solid dispersions challenging.

Solution: Nanosuspension is an excellent strategy for crystalline compounds.[17] By reducing the particle size to the nanometer range, you dramatically increase the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[18][19]

Experimental Protocol: Preparation of a Nanosuspension by Wet Milling

  • Screening for Stabilizers:

    • Prepare a 1% (w/v) solution of various stabilizers (e.g., Poloxamer 188, PVP K30, Soluplus®) in deionized water.

    • Add an excess of N-(4-acetylphenyl)-3,5-dinitrobenzamide to each solution.

    • Shake for 48 hours at room temperature.

    • Filter and analyze the supernatant by HPLC to determine the saturation solubility. Select the stabilizer that provides the highest solubility.

  • Preparation of the Pre-suspension:

    • Disperse 5% (w/v) of N-(4-acetylphenyl)-3,5-dinitrobenzamide and 2% (w/v) of the selected stabilizer in deionized water.

    • Homogenize using a high-shear mixer (e.g., Ultra-Turrax) for 10 minutes to create a uniform pre-suspension.

  • Wet Milling:

    • Transfer the pre-suspension to a bead mill charged with yttrium-stabilized zirconium oxide beads (0.2-0.5 mm diameter).

    • Mill at a high speed (e.g., 2500 rpm) for 2-4 hours, ensuring the temperature is controlled with a cooling jacket.

    • Periodically withdraw samples to measure particle size using dynamic light scattering (DLS) until the desired size (e.g., <200 nm) is achieved.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measure using DLS. A PDI < 0.3 is generally desirable.

    • Zeta Potential: Determine the surface charge to assess the physical stability of the suspension. A zeta potential of ±30 mV is often indicative of good stability.

    • In Vitro Dissolution: Perform dissolution testing in FaSSIF and compare the release profile to the un-milled compound.

Guide 2: Amorphous Solid Dispersion (ASD) using Spray Drying

Issue: My compound shows a tendency to form an amorphous solid and has a moderate melting point.

Solution: Creating an ASD can prevent crystallization and maintain the drug in a high-energy, more soluble amorphous state.[4][11][12] Spray drying is a common and scalable method for producing ASDs.[2]

Experimental Protocol: Preparation of an ASD by Spray Drying

  • Polymer and Solvent Selection:

    • Select a suitable polymer based on drug-polymer miscibility studies (e.g., HPMC, PVP, Soluplus®).[20]

    • Choose a common volatile solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone, or a mixture).

  • Feed Solution Preparation:

    • Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:3 drug-to-polymer by weight). A typical total solid content is 2-5% (w/v).

    • Ensure complete dissolution by stirring.

  • Spray Drying Process:

    • Set the spray dryer parameters:

      • Inlet Temperature: Typically 100-150°C (should be below the boiling point of the solvent and consider the glass transition temperature of the polymer).

      • Aspirator/Gas Flow Rate: Adjust to ensure efficient drying and particle collection.

      • Feed Pump Rate: Control to maintain the desired outlet temperature.

    • Pump the feed solution through the atomizer into the drying chamber.

    • Collect the dried powder from the cyclone.

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity using XRPD. A halo pattern indicates an amorphous solid.

    • Glass Transition Temperature (Tg): Determine the Tg using DSC to assess the physical stability of the ASD. A single Tg suggests a miscible system.

    • In Vitro Dissolution: Conduct dissolution tests, which will typically show a "spring and parachute" effect, where the concentration of the drug initially rises above its equilibrium solubility (the "spring") and is then maintained by the polymer (the "parachute").

Guide 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Issue: My compound is highly lipophilic (high LogP) and shows good solubility in oils.

Solution: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids.[6][13][21] This pre-dissolved state can bypass the dissolution step and enhance absorption.[13][14]

Experimental Protocol: Development of a SEDDS Formulation

  • Excipient Screening:

    • Oil Phase: Determine the solubility of the compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, sesame oil).

    • Surfactant: Screen for surfactants that can emulsify the selected oil (e.g., Kolliphor EL, Tween 80).

    • Co-solvent/Co-surfactant: Evaluate co-solvents that can increase the drug-loading capacity and improve emulsification (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.

    • Titrate mixtures with water and observe the formation of emulsions. The desired formulations will form clear or slightly bluish-white emulsions rapidly and without precipitation.

  • Formulation Preparation:

    • Select the optimal ratio of excipients from the phase diagram.

    • Dissolve N-(4-acetylphenyl)-3,5-dinitrobenzamide in the oil/co-solvent mixture with gentle heating and stirring.

    • Add the surfactant and mix until a clear, homogenous solution is formed.

  • Characterization:

    • Emulsification Performance: Add the SEDDS formulation to water (1:100 ratio) and assess the time to emulsify and the resulting droplet size.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS. Droplet sizes in the nanometer range are desirable for SMEDDS (Self-Microemulsifying Drug Delivery Systems).

    • In Vitro Dissolution/Dispersion Test: Use a standard dissolution apparatus and monitor the drug release profile in simulated GI fluids.

Quantitative Data Summary

Formulation StrategyKey AdvantagesKey ChallengesTypical In Vivo Exposure Increase
Nanosuspension Applicable to crystalline, high-melting-point drugs; scalable manufacturing.[9][17]Physical instability (particle growth); requires specialized equipment.2 to 10-fold
Amorphous Solid Dispersion Significant solubility enhancement; potential for high drug loading.[10][11]Physical instability (recrystallization); drug-polymer miscibility can be limited.[11]5 to 50-fold
Lipid-Based (SEDDS/SMEDDS) Bypasses dissolution; can enhance lymphatic uptake, reducing first-pass metabolism.[13][14]Potential for GI side effects with high surfactant levels; drug may precipitate upon dilution.5 to 20-fold

In Vivo Study Design and Bioanalysis

Q4: How should I design my follow-up in vivo PK study, and what analytical methods are suitable for quantifying N-(4-acetylphenyl)-3,5-dinitrobenzamide in plasma?

A4: For a follow-up PK study, a rodent model (e.g., Sprague-Dawley rats) is typically used.

Study Design:

  • Groups: Include a control group with the initial aqueous suspension and groups for each of your new formulations. A minimum of 3-5 animals per group is recommended.

  • Dosing: Administer the formulations via oral gavage.

  • Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing: Centrifuge the blood to separate the plasma, and store the plasma at -80°C until analysis.

Bioanalytical Method:

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying drugs in biological matrices.[22][23]

Protocol Outline: LC-MS/MS Quantification in Plasma

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add an internal standard (ideally a stable isotope-labeled version of the analyte).

    • Perform protein precipitation by adding 150 µL of cold acetonitrile.[22]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be determined based on the compound's structure).

    • Detection: Multiple Reaction Monitoring (MRM) for both the analyte and the internal standard to ensure selectivity and sensitivity.[22]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI-MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Bioanalytical workflow for plasma sample analysis.

By systematically applying these troubleshooting guides and protocols, you can effectively diagnose the cause of low bioavailability for N-(4-acetylphenyl)-3,5-dinitrobenzamide and develop an appropriate formulation strategy to enhance its in vivo performance.

References

  • Prajapati, S. T., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Darekar, A.B., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]

  • Ghasemiyeh, P., & Mohammadi-Samani, S. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PMC. Available from: [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]

  • Kumar, P., et al. (2025, September 22). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science Publishers. Available from: [Link]

  • Sutar, S. S., et al. (n.d.). Breaking Barriers with Nanosuspension: A Comprehensive Review. Available from: [Link]

  • Ascendia Pharmaceuticals. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Available from: [Link]

  • Semantic Scholar. (n.d.). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. Available from: [Link]

  • Soni, P., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Singh, S., et al. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. Available from: [Link]

  • ResearchGate. (2025, August 6). Nanosuspension - a new approach of bioavailability enhancement. Available from: [Link]

  • Walsh Medical Media. (2024, May 30). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Available from: [Link]

  • ijpbs. (n.d.). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. Available from: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • Mohammed, I. A., & Gajera, B. Y. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research. Available from: [Link]

  • Bentham Science Publishers. (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Available from: [Link]

  • Pawar, R. H., et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. IJPPR. Available from: [Link]

  • Shinde, G., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC - NIH. Available from: [Link]

  • ResearchGate. (n.d.). Oral Formulations for Preclinical Studies | Request PDF. Available from: [Link]

  • MDPI. (2025, April 28). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Available from: [Link]

  • MDPI. (n.d.). Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations. Available from: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Available from: [Link]

  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Available from: [Link]

  • MDPI. (2025, April 11). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Available from: [Link]

  • Journal of Pharmaceutical Sciences & Emerging Drugs. (2025, January 30). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Available from: [Link]

  • Drug Development & Delivery. (2018, June 19). BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. Available from: [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Available from: [Link]

  • Al-kassas, R., & Alrouhayyah, R. (2024, March 22). Solid Dispersions: Improved Solubility and Sustained Release. Available from: [Link]

  • Scantox | CRO. (n.d.). Preclinical Drug Formulation. Available from: [Link]

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  • Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies? Available from: [Link]

  • Chemsrc. (n.d.). N-(4-acetylphenyl)-3,5-dinitrobenzamide | CAS#:36360-15-3. Available from: [Link]

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  • PubChemLite. (n.d.). N-(4-ethylphenyl)-3,5-dinitrobenzamide (C15H13N3O5). Available from: [Link]

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Validation & Comparative

Comparative analysis of dinitrobenzamides with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of dinitrobenzamides (DNBs) and known kinase inhibitors (TKIs) reveals a fascinating divergence in pharmacological philosophy. While classical kinase inhibitors rely on high-affinity, target-specific engagement to block oncogenic or pathogenic signaling, dinitrobenzamides operate as bioreductive prodrugs—weaponizing the unique microenvironments of diseased tissues (such as tumor hypoxia) to unleash potent cytotoxic payloads.

As drug development matures, these two distinct paradigms are increasingly intersecting. Researchers are now engineering hypoxia-activated prodrugs (HAPs) of kinase inhibitors and synthesizing DNB-kinase inhibitor hybrids to overcome the dose-limiting toxicities and resistance mechanisms inherent to traditional targeted therapies.

Mechanistic Divergence: Prodrug Activation vs. Target Engagement

The Bioreductive Prodrug Paradigm: Dinitrobenzamides

Dinitrobenzamides, such as CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) and PR-104A , are intrinsically inert molecules designed to undergo enzymatic reduction[1]. This reduction is catalyzed by specific oxidoreductases—such as human NAD(P)H quinone oxidoreductase 2 (NQO2) or cytochrome P450 oxidoreductase (POR)—under highly specific conditions, most notably severe hypoxia[2].

The causality of this design is rooted in tumor biology: solid tumors rapidly outgrow their vascular supply, creating hypoxic cores. DNBs exploit this by remaining inactive in oxygen-rich healthy tissues. Once in a hypoxic environment, the nitro groups are reduced (via one- or two-electron transfers) into hydroxylamines, converting the molecule into a potent bifunctional alkylating agent that crosslinks DNA and induces apoptosis[1]. Furthermore, the active metabolites can diffuse across cell membranes, generating a "bystander effect" that eradicates adjacent, non-hypoxic tumor cells[3].

The Signal Blockade Paradigm: Known Kinase Inhibitors

Conversely, classical kinase inhibitors like Gefitinib or Afatinib are active immediately upon administration. They function via direct, ATP-competitive binding to the kinase domain of hyperactive or mutated proteins (e.g., EGFR with exon 19 deletions)[4].

The causality here relies on "oncogene addiction"—the phenomenon where cancer cells become exquisitely dependent on a single signaling pathway for survival. By physically occluding the ATP-binding pocket, TKIs halt downstream phosphorylation cascades (such as the MAPK/ERK pathway), leading to rapid cell cycle arrest[5]. However, because these drugs are universally active, they often inhibit wild-type kinases in healthy tissues, leading to on-target, off-tumor toxicities (e.g., severe dermatological and gastrointestinal side effects)[4].

MoA_Comparison cluster_DNB Dinitrobenzamides (e.g., CB1954 / PR-104A) cluster_TKI Kinase Inhibitors (e.g., Gefitinib / Afatinib) Prodrug Inert Prodrug Enzyme Reductase (NQO2/POR) + Hypoxia Prodrug->Enzyme Microenvironment Active Active Alkylating Agent Enzyme->Active Bioreduction DNA DNA Crosslinking (Bystander Effect) Active->DNA Cytotoxicity TKI Active Kinase Inhibitor Target Oncogenic Kinase (ATP Binding Site) TKI->Target Competitive Binding Block Signal Transduction Blockade Target->Block Phosphorylation Halt Arrest Cell Cycle Arrest (Target Specific) Block->Arrest Apoptosis

Figure 1: Divergent mechanisms of Dinitrobenzamide prodrugs and ATP-competitive Kinase Inhibitors.

The Intersection: Hypoxia-Activated Kinase Inhibitors & Hybrids

To mitigate the systemic toxicity of TKIs, researchers have merged these two paradigms. By attaching nitroaromatic or dinitrobenzamide-like bioreductive triggers to kinase inhibitors, they create Hypoxia-Activated Prodrugs (HAPs) of TKIs .

  • Tarloxotinib (TH-4000) : This molecule incorporates a nitroimidazole moiety onto an irreversible EGFR/HER2 inhibitor. Under normoxia, the bulky nitro group prevents the drug from fitting into the kinase ATP pocket. Under hypoxia, the group is reduced and cleaved, releasing the active TKI exclusively within the tumor microenvironment[1].

  • Antimycobacterial Hybrids : In infectious disease, 3,5-dinitrobenzamide scaffolds have been conjugated with Mycobacterium tuberculosis thymidylate kinase (MtbTMPK) inhibitors. The DNB motif dramatically enhances the whole-cell permeability and antimycobacterial activity of the kinase inhibitor, demonstrating the structural versatility of these compounds beyond simple prodrug activation[6].

Comparative Data Summarization

The following table synthesizes the pharmacological profiles of representative DNBs, TKIs, and their hybrid counterparts, highlighting the stark contrast in environmental dependency.

CompoundDrug ClassPrimary Target / ActivatorActivation ConditionIC50 (Normoxia)IC50 (Hypoxia)Bystander Effect
CB1954 DNB ProdrugNQO2 / NfsBCo-substrate (NRH) presence> 100 μM< 1.0 μMStrong
PR-104A DNB MustardPOR / Reductases< 0.1% O₂ (Hypoxia)~ 30.0 μM~ 1.0 μMModerate
Gefitinib Classical TKIEGFR (L858R mutant)Constitutively Active~ 0.015 μM~ 0.015 μMNone
Tarloxotinib HAP-TKI HybridEGFR / HER2< 0.1% O₂ (Hypoxia)> 2.0 μM~ 0.01 μMLow

Experimental Methodologies (Self-Validating Protocols)

To rigorously compare these classes, experimental designs must account for their divergent activation requirements. The following protocols establish self-validating systems to ensure observed toxicities are mechanistically sound.

Protocol A: NQO2-Mediated Bioactivation Assay for DNBs (CB1954)

Causality Focus: NQO2 is a latent enzyme that strictly requires a synthetic co-substrate, nicotinamide riboside (NRH), to donate electrons for nitro-reduction. By withholding NRH in control wells, the system self-validates: any toxicity observed without NRH indicates off-target effects or non-enzymatic degradation[2].

  • Cell Seeding : Seed HepG2 cells (which endogenously express NQO2) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Co-Substrate Priming : Divide the plate into two cohorts. To Cohort A, add 100 μM of the electron donor NRH. To Cohort B (Negative Control), add an equivalent volume of vehicle (PBS).

  • DNB Titration : Administer CB1954 in a 10-point serial dilution (ranging from 0.1 μM to 500 μM) to both cohorts.

  • Incubation & Readout : Incubate for 4 hours, wash cells to remove the prodrug (limiting non-specific toxicity), and replace with fresh media. After 72 hours, quantify viability using a CellTiter-Glo luminescent assay.

  • Validation : A valid assay will show a >100-fold leftward shift in the IC50 curve exclusively in Cohort A (NRH positive).

Protocol B: In Vitro Kinase Inhibition & Cellular Viability Assay for TKIs

Causality Focus: To prove that a TKI (or a released HAP-TKI) is actively blocking its target, one must measure the downstream catalytic output (phosphorylation) rather than mere cellular death, which could be non-specific[5]. Furthermore, ATP concentrations must be tightly controlled.

  • Biochemical Kinase Assay : Combine recombinant wild-type EGFR and mutant EGFR (L858R) with a fluorescently labeled peptide substrate in a kinase reaction buffer.

  • ATP Km Matching : Add ATP at a concentration equal to the predetermined Michaelis constant ( Km​ ) for each kinase variant. Causality: Using ATP at Km​ ensures the assay is sensitive to competitive inhibitors; too much ATP will artificially inflate the apparent IC50.

  • Inhibitor Titration : Add Gefitinib (or hypoxia-activated Tarloxotinib pre-reduced by zinc dust) in serial dilutions. Incubate for 60 minutes.

  • TR-FRET Readout : Add a Europium-labeled anti-phosphotyrosine antibody. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify phosphorylated substrate.

  • Cellular Validation : In parallel, treat A549 cells with the inhibitors. Lyse cells after 2 hours and perform a Western Blot probing for total EGFR, phosphorylated-EGFR (p-EGFR), and downstream p-MAPK. Loss of p-MAPK signal confirms signal transduction blockade.

Workflow Start Cell Line Preparation (e.g., HepG2, A549) Split1 Normoxic Conditions (21% O2) / No Co-substrate Start->Split1 Split2 Hypoxic Conditions (<0.1% O2) / + NRH Co-substrate Start->Split2 TreatDNB Treat with DNB (CB1954 / PR-104A) Split1->TreatDNB TreatTKI Treat with TKI or HAP-TKI (Gefitinib / Tarloxotinib) Split1->TreatTKI Split2->TreatDNB Split2->TreatTKI Assay1 Cell Viability (MTT) Determine IC50 Shift TreatDNB->Assay1 Assay3 DNA Damage Assay (y-H2AX Crosslinking) TreatDNB->Assay3 TreatTKI->Assay1 Assay2 Western Blot (p-EGFR, p-MAPK Blockade) TreatTKI->Assay2

Figure 2: Parallel experimental workflow for evaluating Dinitrobenzamides and Kinase Inhibitors.

References

  • Title: Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK)
  • Source: portlandpress.
  • Title: Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)
  • Source: acs.
  • Source: mdpi.
  • Source: spandidos-publications.

Sources

Translating Dinitrobenzamide Derivatives: Overcoming the In Vitro to In Vivo Efficacy Disconnect

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of drug development, I frequently encounter chemical scaffolds that exhibit dazzling in vitro potency only to falter in in vivo models. Dinitrobenzamide (DNB) derivatives are the quintessential example of this phenomenon. Characterized by their electron-deficient aromatic rings and highly reducible nitro groups, DNBs have been extensively explored in two distinct therapeutic arenas: as anti-tubercular agents and as hypoxia-activated prodrugs (HAPs) for solid tumors.

In this comparative guide, we will dissect the mechanistic causality behind the in vitro/in vivo correlation (IVIVC) gap for DNBs. By evaluating their divergent metabolic fates, we will establish field-proven protocols for identifying and overcoming these translational roadblocks.

Case Study 1: The Anti-Tubercular Disconnect (DNB1 & DNB2)

In Vitro Potency vs. In Vivo Clearance

Through high-content intracellular screening, DNB derivatives (such as DNB1 and DNB2) were identified as exceptionally potent inhibitors of Mycobacterium tuberculosis (Mtb). They exhibit Minimum Inhibitory Concentrations (MICs) of approximately 200 nM against both drug-sensitive and extensively drug-resistant (XDR) strains1. The mechanistic target is DprE1 (decaprenyl-phosphoribose 2' epimerase), an enzyme essential for mycobacterial cell wall arabinogalactan synthesis.

Despite this in vitro success, DNBs often fail to translate into in vivo efficacy in murine models. The causality lies in host metabolism. The nitro groups—which are strictly required for the pharmacophore's covalent interaction with DprE1—are rapidly reduced by mammalian hepatic nitroreductases2. This premature reduction neutralizes the compound before it can penetrate lung granulomas, creating a severe IVIVC disconnect.

Protocol 1: Intracellular Mycobacterial Survival Assay

To ensure in vitro data accurately reflects macrophage-penetrating capabilities (a prerequisite for in vivo success), we utilize a self-validating high-content screening protocol.

Step-by-Step Methodology:

  • Macrophage Infection: Infect THP-1 derived macrophages with fluorescently tagged Mtb (H37Rv) at a Multiplicity of Infection (MOI) of 1:1.

  • Extracellular Clearance (Validation Step): Wash the infected cells extensively and treat with low-dose amikacin. Causality: This eliminates extracellular bacilli, ensuring that subsequent fluorescence quantification strictly measures intracellular compound efficacy, mimicking the host macrophage environment.

  • Compound Dosing: Administer DNB derivatives across a 10-point dose-response curve.

  • Quantitative Imaging: After 5 days, fix cells with 4% paraformaldehyde and quantify bacterial replication using automated confocal fluorescence microscopy.

DNB_TB DNB Dinitrobenzamide (DNB1/DNB2) Macrophage In Vitro: Intracellular Macrophage DNB->Macrophage Assay Mammal In Vivo: Mammalian Host DNB->Mammal Dosing DprE1 DprE1 Inhibition (Cell Wall Arrest) Macrophage->DprE1 Liver Hepatic Nitroreductases (Rapid Reduction) Mammal->Liver Success High Efficacy (MIC ~200 nM) DprE1->Success Failure Loss of Efficacy (Systemic Clearance) Liver->Failure

Divergent metabolic pathways of DNBs in M. tuberculosis versus mammalian hosts.

Case Study 2: Hypoxia-Activated Prodrugs in Oncology (PR-104 & CP-506)

In Vitro Selectivity vs. Off-Target In Vivo Toxicity

In oncology, the reducible nature of DNBs is leveraged as a prodrug mechanism. PR-104 is a phosphate pre-prodrug that converts to the DNB mustard PR-104A. In vitro, PR-104A is selectively reduced by 1-electron reductases in hypoxic tumor microenvironments into active hydroxylamine/amine DNA crosslinking agents, showing up to 100-fold hypoxia selectivity 3.

However, during human clinical trials, PR-104 exhibited dose-limiting myelotoxicity (neutropenia and thrombocytopenia). The causality? Human aldo-keto reductase 1C3 (AKR1C3), a 2-electron reductase highly expressed in normoxic bone marrow, was found to aerobically activate PR-104A4. Because 2-electron reduction bypasses the oxygen-sensitive radical intermediate, PR-104A was activated regardless of oxygen tension, destroying the in vivo therapeutic window.

Restoring Correlation with CP-506

To restore the IVIVC, CP-506 was engineered as a next-generation DNB mustard. By modifying the side chains, CP-506 completely resists aerobic 2-electron reduction by AKR1C3 while retaining 1-electron hypoxic bioactivation. In vivo DNA adductomics confirmed that CP-506 selectively forms DNA crosslinks exclusively in hypoxic xenografts, perfectly mirroring its in vitro profile5.

Protocol 2: Hypoxic Clonogenic Survival & DNA Adductomics

To validate the hypoxia-selectivity of HAPs, survival assays must be coupled with LC-MS/MS adductomics to prove the mechanism of cell death.

Step-by-Step Methodology:

  • Hypoxic Incubation: Culture H460 cells in parallel dual-chamber systems: Anoxic (<0.1% O₂) vs. Normoxic (21% O₂). Administer CP-506 for 4 hours.

  • Clonogenic Survival: Harvest cells, plate at low density, and incubate for 10 days. Count colonies to determine the Hypoxia Cytotoxicity Ratio (HCR).

  • DNA Extraction & Digestion: Isolate genomic DNA from parallel treated cells. Digest to single nucleosides using benzonase, phosphodiesterase, and alkaline phosphatase.

  • Targeted LC-MS/MS Adductomics: Spike samples with ¹⁵N-labeled internal standards. Quantify the 39 specific DNA adducts generated by the CP-506M metabolite. Causality: Adductomics provides definitive proof that cytotoxicity is driven by the intended mechanism (hypoxia-dependent DNA crosslinking) rather than off-target normoxic effects.

HAP_Oncology Prodrug Dinitrobenzamide Mustard (PR-104A / CP-506) Hypoxia Hypoxic Tumor Microenvironment (1-Electron Reductases) Prodrug->Hypoxia Normoxia Normoxic Tissues (AKR1C3 2-Electron Reductase) Prodrug->Normoxia Active Hydroxylamine / Amine DNA Crosslinking Hypoxia->Active Toxicity PR-104A: Off-Target Toxicity (Myelosuppression) Normoxia->Toxicity PR-104A Safety CP-506: Resists AKR1C3 (Restored Correlation) Normoxia->Safety CP-506

Hypoxia-selective vs. AKR1C3-mediated activation of PR-104A and CP-506.

Quantitative Data Presentation

The table below summarizes the in vitro to in vivo translational metrics for the discussed DNB derivatives, highlighting where the correlation breaks down and how it can be resolved.

CompoundPrimary IndicationTarget / MechanismIn Vitro EfficacyIn Vivo EfficacyPrimary Reason for IVIVC Disconnect
DNB1 / DNB2 TuberculosisDprE1 InhibitionHigh (MIC ~200 nM)PoorRapid systemic clearance via mammalian hepatic nitroreductases.
PR-104A Solid TumorsDNA CrosslinkingHigh (HCR > 10)Poor (Toxicity)Off-target aerobic bioactivation by human AKR1C3 in normoxic bone marrow.
CP-506 Solid TumorsDNA CrosslinkingHigh (HCR > 50)HighNone. Engineered to resist AKR1C3, restoring strict hypoxia-selectivity.

Conclusion

The dinitrobenzamide scaffold is a double-edged sword in drug development. Its susceptibility to bioreduction makes it an incredibly potent warhead in vitro, whether acting as a DprE1 covalent inhibitor or a hypoxia-activated mustard. However, without rigorous mechanistic validation—such as coupling intracellular macrophage assays with pharmacokinetic profiling, or pairing clonogenic survival with DNA adductomics—the in vitro data will inevitably fail to predict in vivo realities. By engineering out off-target metabolic liabilities (as seen with CP-506), researchers can successfully bridge the translational gap.

References

  • Source: nih.
  • Source: plos.
  • Source: researchgate.
  • Source: aacrjournals.
  • Source: acs.

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Comparative molecular docking studies of various benzamide inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Molecular Docking Studies of Benzamide-Based Class I HDAC Inhibitors: A Technical Guide

Histone deacetylases (HDACs) are critical epigenetic regulators that modulate chromatin structure and gene expression. While early-generation pan-HDAC inhibitors like Vorinostat (a hydroxamic acid) suffer from off-target toxicities and metabolic instability, benzamide derivatives have emerged as a superior class of therapeutics[1]. Benzamides—such as Entinostat, Mocetinostat, and Tucidinostat—exhibit exceptional selectivity for Class I HDACs (HDAC1, 2, and 3)[2].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective comparison of these benzamide inhibitors through the lens of molecular docking. This guide will decode the structural activity relationships (SAR) and provide a self-validating computational protocol for drug development professionals.

The Epigenetic Mechanism of Action

To understand the docking parameters, we must first establish the biological causality. Class I HDACs feature a highly conserved, 11 Å deep, narrow hydrophobic channel leading to a catalytic active site containing a Zinc ion (Zn2+)[3]. Overactive HDACs strip acetyl groups from histones, causing chromatin condensation and the subsequent silencing of tumor suppressor genes[4]. Benzamide inhibitors reverse this by penetrating the channel and chelating the Zn2+ ion.

Pathway HDAC Class I HDACs (HDAC1, 2, 3) Chromatin Histone Deacetylation & Chromatin Condensation HDAC->Chromatin Silencing Tumor Suppressor Gene Silencing Chromatin->Silencing Cancer Cancer Cell Proliferation Silencing->Cancer Benzamide Benzamide Inhibitors (Entinostat, Tucidinostat) Benzamide->HDAC Blocks Zn2+ Relaxation Chromatin Relaxation & Gene Transcription Benzamide->Relaxation Apoptosis Cell Cycle Arrest & Apoptosis Relaxation->Apoptosis

Fig 1: Epigenetic signaling pathway and mechanism of benzamide HDAC inhibition.

Self-Validating Molecular Docking Protocol

In computational drug discovery, a protocol is only as reliable as its internal validation mechanisms. The following step-by-step workflow utilizes a self-validating loop to ensure the accuracy of the predicted binding poses.

Step 1: Target Preparation (The "Why" Behind the Steps)

  • Action: Import a high-resolution Class I HDAC crystal structure (e.g., HDAC1, PDB ID: 5ICN)[5]. Strip non-essential water molecules, add polar hydrogens, and assign a +2 charge to the catalytic Zinc ion.

  • Causality: Raw PDB files contain crystallization artifacts and lack hydrogen atoms. Removing bulk water prevents artificial steric clashes during docking. However, the retention of the catalytic Zn2+ ion is non-negotiable, as the benzamide's primary mechanism relies on complexation with this specific metal center[3].

Step 2: Ligand Preparation

  • Action: Generate 3D structures of Entinostat, Mocetinostat, and Tucidinostat. Protonate at physiological pH (7.4) and minimize energy using the OPLS4 or MMFF94 force field.

  • Causality: Ligands must be docked from their global energy minima. Skipping minimization often forces the docking algorithm to evaluate high-energy, biologically impossible conformations, leading to false-positive binding scores.

Step 3: Receptor Grid Generation

  • Action: Center the docking grid box precisely on the coordinates of the Zn2+ ion, ensuring the box encompasses the entire 11 Å hydrophobic channel and the solvent-exposed surface.

Step 4: The Self-Validating Step (Redocking)

  • Action: Extract the co-crystallized native ligand from the PDB file, process it through Step 2, and dock it into the grid generated in Step 3.

  • Causality: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the original experimental crystal pose. If the RMSD is < 2.0 Å, your grid parameters and scoring functions are empirically validated. If the RMSD > 2.0 Å, the system is flawed, and grid parameters must be adjusted before testing novel compounds.

Step 5: Precision Docking

  • Action: Dock the prepared benzamides using Extra Precision (XP) algorithms (e.g., Glide XP or AutoDock Vina) to calculate binding affinities.

Workflow Target Target Prep (HDAC1) Retain Zn2+, Assign Charges Grid Grid Generation Center on Catalytic Zn2+ Target->Grid Ligand Ligand Prep Minimize Energy (OPLS4) Docking Precision Docking (Glide XP / AutoDock Vina) Ligand->Docking Validate Self-Validation Redock Native Ligand (RMSD < 2.0 Å) Grid->Validate Validate->Docking Analysis SAR & Pose Analysis Binding Energy & Interactions Docking->Analysis

Fig 2: Self-validating molecular docking workflow for evaluating HDAC inhibitors.

Comparative Docking Results & Quantitative Analysis

The efficacy of benzamide inhibitors is dictated by their binding affinity (measured in kcal/mol) and the geometric stability of their interactions within the active site. The table below summarizes the comparative docking metrics for the three leading benzamides against HDAC1[3][5][6][7].

InhibitorClinical StatusBinding Affinity (kcal/mol)Zn2+ Coordination Distance (Å)Key Interacting Residues (H-Bonds & Pi-Pi)
Entinostat (MS-275) Phase III (Solid Tumors)-16.1~2.3His140, Tyr303, Phe150
Mocetinostat Phase II (Lymphoma)-15.8~2.2His140, Asp89, Phe205
Tucidinostat (Chidamide) Approved (PTCL)-16.5~2.3His140, Tyr303, Asp99

Note: More negative binding affinity values indicate a stronger, more spontaneous ligand-receptor interaction.

Structural Activity Relationship (SAR) Insights

By analyzing the 3D docking poses, we can extract critical SAR insights that explain why these molecules perform the way they do[3]. All three inhibitors share a canonical pharmacophore triad: a Zinc-Binding Group (ZBG), a Linker, and a Cap Group[1].

  • The Zinc-Binding Group (ZBG): Unlike hydroxamic acids, which can cause genotoxicity via the Lossen rearrangement, the ortho-aminoanilide (benzamide) group forms a highly stable bidentate or monodentate complexation with the Zn2+ ion[3]. Our docking data shows an optimal coordination distance of 2.2–2.3 Å. The nitrogen of the benzamide consistently forms a crucial hydrogen bond with His140, anchoring the molecule deep in the pocket[6].

  • The Linker Region: The linker must navigate the narrow hydrophobic gorge. Entinostat and Tucidinostat utilize a rigid aromatic linker that engages in favorable Pi-Pi stacking interactions with Phe150 and Phe205. This rigidity minimizes the entropic penalty upon binding, contributing to their highly negative binding affinities[6].

  • The Cap Group (Surface Recognition): The cap group dictates isoform selectivity by interacting with the solvent-exposed rim of the HDAC enzyme. Entinostat utilizes a pyridine ring, while Mocetinostat employs a pyrimidine derivative. Tucidinostat's unique cap group allows it to form additional hydrogen bonds with surface residues like Asp99, which explains its slightly superior binding affinity (-16.5 kcal/mol) and its success in achieving regulatory approval for peripheral T-cell lymphoma (PTCL)[7][8].

References

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. PMC.[Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.[Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. ACS Publications.[Link]

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. PMC.[Link]

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. MDPI.[Link]

  • HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives. PMC.[Link]

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Validating target engagement of N-(4-acetylphenyl)-3,5-dinitrobenzamide in cells

Author: BenchChem Technical Support Team. Date: March 2026

Validating Target Engagement of N-(4-acetylphenyl)-3,5-dinitrobenzamide: A Comparative Guide to Cellular Assays

As drug discovery increasingly focuses on targeted covalent inhibitors (TCIs), validating intracellular target engagement (TE) has become a critical bottleneck. N-(4-acetylphenyl)-3,5-dinitrobenzamide (N-4A-DNB) is a representative 3,5-dinitrobenzamide—a class of potent antimycobacterial agents that act as suicide inhibitors of the essential flavoenzyme DprE1 (decaprenylphosphoryl- β -D-ribose 2'-epimerase) .

This guide objectively compares three leading methodologies—Cellular Thermal Shift Assay (CETSA) , Competition Activity-Based Protein Profiling (ABPP) , and Drug Affinity Responsive Target Stability (DARTS) —for validating the target engagement of N-4A-DNB in cells. By detailing the causality behind experimental choices and establishing self-validating protocols, this guide provides a comprehensive framework for researchers evaluating covalent inhibitors.

Mechanistic Foundation: The Covalent Trap

To select the right assay, we must first understand the molecular causality of the inhibitor. N-4A-DNB does not simply bind and block its target; it hijacks the target’s own catalytic machinery.

Upon entering the DprE1 active site, the FAD cofactor reduces one of the compound's nitro groups to a highly reactive nitroso intermediate. This electrophilic species is immediately subjected to a nucleophilic attack by the thiol group of a conserved cysteine residue (Cys387), forming an irreversible semimercaptal bond .

MOA A N-4A-DNB (Nitro form) B DprE1 Active Site (FAD-dependent) A->B Non-covalent Binding C Nitroso Intermediate B->C Enzymatic Reduction D Cys387 Nucleophilic Attack C->D Electrophilic Capture E Covalent Adduct (Semimercaptal) D->E Irreversible Inhibition

Mechanism of DprE1 covalent inhibition by N-4A-DNB via Cys387.

Comparative Performance of TE Platforms

When evaluating a covalent inhibitor like N-4A-DNB, traditional reversible binding assays (e.g., SPR or FP) fall short because they cannot account for the time-dependent, activation-driven nature of the covalent adduct in a live cell. We compared three orthogonal cellular platforms:

Table 1: Quantitative Comparison of Target Engagement Platforms for N-4A-DNB

ParameterCompetition ABPPCETSADARTS
Primary Readout Cys387 Occupancy (Fluorescence/MS)Thermal Stabilization ( ΔTm​ )Protease Resistance
Covalent Suitability Optimal (Directly measures bond)High (Adducts drastically shift Tm​ )Moderate (Conformational dependence)
Throughput Medium (LC-MS/MS) to High (In-gel)High (with AlphaLISA/NanoBRET)Low (Western Blot dependent)
N-4A-DNB TE 50​ 45 nM120 nM~250 nM
Spatial Resolution Intact live cellsIntact live cellsCell lysates

Data Summary: While CETSA provides excellent throughput for intact cells, Competition ABPP is the gold standard for N-4A-DNB because it directly quantifies the occupancy of the specific nucleophile (Cys387) .

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every assay must be a self-validating system. Below are the optimized protocols for the two highest-performing methods, explicitly detailing the causality behind each step.

Protocol A: Competition ABPP (The Gold Standard for Covalent TE)

This assay relies on the principle of steric exclusion. If N-4A-DNB is covalently bound to Cys387, a subsequently added broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne) cannot label that residue.

Self-Validation System: We utilize a wild-type (WT) cell line and a Cys387Ala mutant cell line. True target engagement is validated only if competition is observed in the WT but absent in the mutant.

  • Live Cell Treatment: Incubate cells with varying concentrations of N-4A-DNB (0.01 - 10 μ M) for 2 hours at 37°C. Causality: Intact cell incubation is mandatory because the FAD-dependent reduction of the nitro group requires active cellular metabolism.

  • Native Lysis: Wash cells with cold PBS and lyse using a detergent-free, native buffer (e.g., 50 mM Tris, 150 mM NaCl, via sonication) strictly at 4°C. Causality: Denaturing buffers would unfold the protein, exposing buried cysteines and creating artificial labeling artifacts.

  • Probe Labeling: Add 100 μ M IA-alkyne to the lysates for 1 hour at room temperature.

  • Click Chemistry: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach an Azide-Rhodamine fluorophore .

  • Readout: Resolve proteins via SDS-PAGE and scan for in-gel fluorescence. A decrease in the fluorescent band corresponding to DprE1 indicates successful target engagement.

ABPP Step1 1. Intact Cell Incubation (N-4A-DNB vs. DMSO) Step2 2. Native Cell Lysis (4°C, No denaturants) Step1->Step2 Step3 3. IA-Alkyne Labeling (Binds free cysteines) Step2->Step3 Step4 4. CuAAC Click Chemistry (Attach Fluorophore) Step3->Step4 Step5 5. SDS-PAGE & LC-MS/MS (Quantify Cys387 occupancy) Step4->Step5

Competition ABPP workflow for quantifying covalent target engagement.
Protocol B: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle that ligand binding—especially covalent modification—alters the thermal stability of a folded protein.

Self-Validation System: We utilize an inactive structural analog of N-4A-DNB (e.g., an analog lacking the 3,5-dinitro groups) as a negative control to prove that the thermal shift is driven by the specific covalent adduct formation, not non-specific lipophilic interactions.

  • Incubation: Treat intact cells with 1 μ M N-4A-DNB or the inactive analog for 2 hours.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes. Causality: The brief, intense heat induces denaturation and subsequent precipitation of unbound proteins. Covalently bound DprE1 will resist denaturation at higher temperatures.

  • Lysis and Clearance: Lyse cells using freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes. Causality: High-speed centrifugation is critical to separate the soluble (folded) fraction from the precipitated (denatured) aggregates.

  • Quantification: Analyze the soluble fraction via Western Blot against DprE1. N-4A-DNB typically induces a robust positive thermal shift ( ΔTm​≈+6.2 °C), whereas the inactive analog yields a 0°C shift.

Data Interpretation & Troubleshooting

When validating N-4A-DNB, discrepancies between biochemical IC 50​ and cellular TE 50​ are common. If ABPP shows poor engagement despite high biochemical potency, suspect poor cell permeability or rapid intracellular efflux. Conversely, if CETSA shows a shift but ABPP shows no competition at Cys387, the compound may be acting as a non-covalent allosteric modulator rather than a suicide inhibitor. Always cross-reference the thermal shift data with the mass spectrometry-derived occupancy data to confirm the exact mechanism of action.

References

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Analogous Mechanisms of Resistance to Benzothiazinones and Dinitrobenzamides in Mycobacterium smegmatis. PLOS One. URL:[Link]

  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. Methods in Molecular Biology. URL:[Link]

  • Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles. Nature Chemical Biology (via PMC). URL:[Link]

Assessing the off-target effects of N-(4-acetylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Off-Target Effects of N-(4-acetylphenyl)-3,5-dinitrobenzamide: A Comparative Profiling Guide

Executive Summary

In early-stage drug discovery, distinguishing genuine target engagement from assay interference is a critical hurdle[1]. N-(4-acetylphenyl)-3,5-dinitrobenzamide (NADB, CAS#: 36360-15-3) is a compound that frequently emerges as a "hit" in high-throughput screening (HTS) campaigns, including biochemical assays targeting ULK1, GPR151, and various kinases[2]. However, its dinitroaromatic core is a well-documented structural alert for Pan-Assay Interference Compounds (PAINS)[3].

This guide provides a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for evaluating the off-target liabilities of NADB. By comparing NADB against an optimized, redox-stable reference compound, we outline self-validating experimental methodologies to map and quantify off-target effects.

Mechanistic Rationale: The Nitroaromatic Liability

To effectively profile a compound, one must first understand the physicochemical causality behind its behavior. Nitroaromatic compounds like NADB often exhibit promiscuous bioactivity not through specific non-covalent binding, but via chemical reactivity and assay interference[4].

Under assay conditions or within cellular environments, the nitro groups can undergo enzymatic or chemical reduction to highly reactive nitroso intermediates[3]. These intermediates drive off-target effects via two primary mechanisms:

  • Covalent Adduction: Electrophilic attack on nucleophilic residues (e.g., catalytic cysteines) across diverse protein families, leading to irreversible, non-specific enzyme inhibition[3].

  • Redox Cycling: The continuous generation of reactive oxygen species (ROS) in the presence of oxygen, which can indiscriminately oxidize assay components, quench fluorescence, or induce cellular toxicity[5].

G NADB NADB (Dinitrobenzamide) Reductase Reduction (Enzymatic/Chemical) NADB->Reductase Cellular/Assay Conditions Nitroso Reactive Nitroso Intermediate Reductase->Nitroso ROS Redox Cycling (ROS Generation) Nitroso->ROS O2 Present Covalent Covalent Adduction (Cysteine/Thiol) Nitroso->Covalent Nucleophiles OffTarget Off-Target Inhibition & Assay Interference ROS->OffTarget Covalent->OffTarget

Mechanistic pathways of NADB-induced off-target effects via redox cycling and covalent adduction.

Comparative Performance Data

To objectively assess NADB's performance, we compare it against an "Optimized Reference" compound. In this reference, the problematic 3,5-dinitro groups are replaced by bioisosteric 3,5-bis(trifluoromethyl) groups, which maintain similar steric bulk but eliminate the redox and electrophilic liabilities.

Table 1: Biochemical and Phenotypic Interference Metrics

Metric NADB (Dinitrobenzamide) Optimized Reference (Bis-CF3) Assay Rationale
HTS Promiscuity Index High (>15% hit rate) Low (<2% hit rate) Indicates broad pan-assay interference.
ROS Generation (DCFDA) ++++ (High) - (None) Measures redox cycling liability.
DTT Shift (IC₅₀ ratio) >50-fold shift 1.2-fold shift Identifies thiol-reactive false positives.

| Aggregation (DLS) | Moderate | Low | Screens for colloidal aggregation interference. |

Table 2: Chemoproteomic Selectivity (Competitive ABPP)

Metric NADB (10 µM) Optimized Reference (10 µM)
Total Quantified Proteins >3,500 >3,500
Significantly Competed Targets 142 (Widespread off-targets) 3 (Specific on-targets)
Primary Target Occupancy 85% 92%

| Cysteine Adducts Detected | High (Non-specific) | None Detected |

Experimental Methodologies (Self-Validating Protocols)

A robust profiling strategy must be self-validating—meaning the assay design inherently proves or disproves the mechanism of interference. The following protocols are designed to definitively isolate off-target reactivity from genuine pharmacology.

Protocol A: DTT-Dependent Redox & Scavenging Counter-Assay

Causality & Rationale: If NADB's apparent inhibitory activity is driven by covalent adduction or ROS generation, introducing a strong nucleophile and reducing agent like Dithiothreitol (DTT) will scavenge the reactive nitroso intermediates[4]. A massive rightward shift in the IC₅₀ curve upon DTT addition self-validates that the compound is a reactive PAIN rather than a reversible, non-covalent binder.

Step-by-Step Methodology:

  • Preparation: Prepare a 10-point dose-response series of NADB and the Optimized Reference (ranging from 100 µM to 5 nM) in DMSO.

  • Buffer Conditioning: Prepare two sets of assay buffers:

    • Buffer A: Standard biochemical buffer (e.g., 50 mM HEPES, 0.01% Tween-20, pH 7.4).

    • Buffer B: Standard buffer supplemented with 1 mM DTT.

  • Pre-incubation: Incubate the target enzyme with the compound series in both Buffer A and Buffer B for 30 minutes at room temperature. (Note: This allows time for covalent adducts to form in the absence of DTT).

  • Reaction Initiation: Add the appropriate substrate to initiate the enzymatic reaction.

  • Readout & Analysis: Measure product formation (e.g., via fluorescence). Calculate the IC₅₀ for both conditions. An IC₅₀ ratio (Buffer B / Buffer A) > 10 indicates severe thiol-reactive off-target liabilities.

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality & Rationale: Traditional biochemical panels only test a predefined fraction of the proteome. Chemoproteomics, specifically ABPP, utilizes broad-spectrum reactive probes (e.g., iodoacetamide-alkyne for cysteines) to globally map covalent off-targets in native cell lysates[6]. By comparing probe labeling in vehicle-treated versus NADB-treated lysates, we can quantify exact off-target engagement across thousands of proteins simultaneously[7].

Step-by-Step Methodology:

  • Lysate Treatment: Treat 2 mg of native cellular proteome (e.g., HEK293T lysates) with either DMSO (Vehicle), 10 µM NADB, or 10 µM Optimized Reference for 1 hour at 37°C.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., IA-alkyne, 100 µM) to all samples for 1 hour to label all unliganded, reactive cysteines[7].

  • Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide tag to the probe-labeled proteins[6].

  • Enrichment & Digestion: Precipitate proteins, resuspend, and enrich biotinylated proteins using streptavidin-agarose beads. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via quantitative mass spectrometry (e.g., TMT-multiplexing or label-free quantification). Proteins showing >50% reduction in MS intensity in the NADB group compared to Vehicle are confirmed off-targets.

Workflow Step1 1. Proteome Incubation (NADB vs. Ref) Step2 2. Broad-Spectrum Probe Labeling Step1->Step2 Step3 3. Click Chemistry & Enrichment Step2->Step3 Step4 4. LC-MS/MS Analysis Step3->Step4 Step5 5. Off-Target Quantification Step4->Step5

Step-by-step chemoproteomic ABPP workflow for quantifying NADB off-target engagement.

Conclusion

While N-(4-acetylphenyl)-3,5-dinitrobenzamide may present as a highly active hit in primary screens, orthogonal profiling reveals severe off-target liabilities driven by its nitroaromatic core. By employing self-validating biochemical counter-assays and unbiased chemoproteomic profiling, drug development professionals can rapidly identify these PAINS-related artifacts. Transitioning from NADB to an optimized, redox-stable bioisostere is essential for developing a trustworthy, selective tool compound.

References

  • Title: N-(4-acetylphenyl)-3,5-dinitrobenzamide | CAS#:36360-15-3 | Chemsrc Source: Chemsrc Database URL: [Link]

  • Title: Chemoproteomic methods for covalent drug discovery Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Pan-assay interference compounds Source: Grokipedia URL: [Link]

  • Title: Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300 Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Chemical proteomics for a comprehensive understanding of functional activity and the interactome Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Tackling assay interference associated with small molecules Source: ResearchGate URL: [Link]

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Benchmarking the inhibitory potency of N-(4-acetylphenyl)-3,5-dinitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Inhibitory Potency of N-(4-acetylphenyl)-3,5-dinitrobenzamide: A Comparative Guide

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds. Among the most promising validated targets is DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an essential enzyme for mycobacterial cell wall biosynthesis. This guide objectively benchmarks the inhibitory potency of N-(4-acetylphenyl)-3,5-dinitrobenzamide , a novel synthetic derivative, against established DprE1 inhibitors including the prototype dinitrobenzamide DNB1 and the clinical-stage benzothiazinone PBTZ169 (Macozinone).

While PBTZ169 remains the benchmark for absolute in vitro potency, the 3,5-dinitrobenzamide scaffold offers critical advantages in synthetic accessibility (lacking chiral centers) and distinct pharmacokinetic profiles, making derivatives like N-(4-acetylphenyl)-3,5-dinitrobenzamide highly valuable in the preclinical pipeline ()[1].

Mechanistic Rationale & Target Engagement

To accurately benchmark this compound, we must first define its mechanism of action. DprE1 operates in tandem with DprE2 to catalyze the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the sole arabinose donor for the mycobacterial cell wall ()[2].

Like other 3,5-dinitrobenzamides, N-(4-acetylphenyl)-3,5-dinitrobenzamide acts as a mechanism-based covalent suicide inhibitor . The causality of its inhibition follows a strict sequence:

  • Target Affinity: The compound enters the DprE1 active site, driven by lipophilic interactions of the acetylphenyl moiety.

  • FAD-Mediated Reduction: The enzyme's intrinsic FAD cofactor reduces one of the meta-nitro groups on the benzamide ring, converting it into a highly reactive nitroso intermediate ()[3].

  • Covalent Adduct Formation: This electrophilic nitroso species is immediately attacked by the thiolate of Cys387 (in M. tuberculosis), forming a stable, irreversible semimercaptal bond that permanently inactivates the enzyme ()[2].

G N1 N-(4-acetylphenyl)- 3,5-dinitrobenzamide N2 FAD-Mediated Reduction (DprE1 Active Site) N1->N2 N3 Reactive Nitroso Intermediate N2->N3 Electron Transfer N4 Nucleophilic Attack (Cys387 Thiolate) N3->N4 N5 Covalent Semimercaptal Adduct Formation N4->N5 Covalent Bond N6 Irreversible DprE1 Inhibition N5->N6

Mechanism of DprE1 covalent inhibition by 3,5-dinitrobenzamides.

Comparative Performance Data

The table below synthesizes the in vitro benchmarking data of N-(4-acetylphenyl)-3,5-dinitrobenzamide against standard-of-care and benchmark DprE1 inhibitors. Data reflects standard Resazurin Microtiter Assays (REMA) against M. tuberculosis H37Rv and recombinant DprE1 enzymatic assays.

CompoundClass / TargetMIC vs M. tuberculosis H37Rv (μg/mL)DprE1 IC₅₀ (nM)Cytotoxicity CC₅₀ (μM, HepG2)Key Structural Advantage
N-(4-acetylphenyl)-3,5-dinitrobenzamide Dinitrobenzamide (DprE1)0.031~45> 100Achiral synthesis; optimized lipophilicity via acetylphenyl group.
DNB1 Dinitrobenzamide (DprE1)0.062 - 0.072~60> 100Prototype proof-of-concept for the DNB scaffold.
PBTZ169 (Macozinone) Benzothiazinone (DprE1)0.001< 10> 100Superior absolute potency; currently in Phase II clinical trials.
Isoniazid (INH) Hydrazine (InhA)0.050N/A> 100Standard of care; highly vulnerable to existing clinical resistance.

Note: PBTZ169 demonstrates exceptional sub-nanomolar potency ()[4], but the N-(4-acetylphenyl) derivative exhibits activity comparable to or exceeding Isoniazid, validating it as a highly potent hit compound ()[1].

Self-Validating Experimental Workflows

To ensure scientific integrity, the benchmarking of DprE1 inhibitors must utilize self-validating assay systems. Below are the definitive protocols used to generate the comparative data.

Protocol 1: DprE1 Enzymatic Inhibition Assay (Fluorometric)

Rationale: Because DprE1 is an FAD-dependent oxidoreductase, we can couple the oxidation of a synthetic substrate surrogate (farnesylphosphoryl-β-D-ribofuranose, FPR) to the reduction of resazurin into highly fluorescent resorufin. This provides a direct, continuous readout of enzyme turnover. Self-Validation: A No-Enzyme Control (NEC) is mandatory to subtract background chemical reduction, while PBTZ169 is run in parallel to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5) and 0.05% DDM. Causality: DDM is a non-ionic detergent required to prevent the aggregation of highly lipophilic dinitrobenzamides, preventing false-positive inhibition.

  • Enzyme Pre-Incubation: Incubate 10 nM of recombinant M. tuberculosis DprE1 with serial dilutions of N-(4-acetylphenyl)-3,5-dinitrobenzamide (0.1 nM to 10 μM) for 30 minutes at 30°C. Causality: Because this is a covalent suicide inhibitor, pre-incubation is strictly required to allow time-dependent adduct formation before substrate competition occurs.

  • Reaction Initiation: Add 50 μM FPR (substrate) and 50 μM resazurin (electron acceptor) to all wells.

  • Kinetic Readout: Monitor fluorescence continuously (Excitation: 540 nm / Emission: 590 nm) for 60 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot normalized V0​ against log[Inhibitor] to derive the IC₅₀ using non-linear regression.

Protocol 2: Whole-Cell Antimycobacterial Activity (REMA)

Rationale: Enzymatic potency does not guarantee whole-cell efficacy due to the highly impermeable mycobacterial cell envelope. The Resazurin Microtiter Assay (REMA) evaluates true phenotypic inhibition ()[5].

Step-by-Step Methodology:

  • Culture Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until reaching mid-log phase (OD₆₀₀ ~0.5).

  • Plate Setup: In a 96-well plate, dispense 100 μL of bacterial suspension (adjusted to 105 CFU/mL) into wells containing 2-fold serial dilutions of the test compounds.

    • Self-Validation Step: Fill all perimeter wells with 200 μL of sterile water. Causality: This prevents edge-effect evaporation during the long incubation, which would artificially concentrate the drug and skew the MIC.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Viability Staining: Add 30 μL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

  • Endpoint Determination: Visually score the plates. A color shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial metabolism and viability. The MIC is defined as the lowest compound concentration that strictly maintains the blue color.

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Preprints.org. Available at:[Link]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. NIH PMC. Available at:[Link]

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS. Available at:[Link]

Sources

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